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6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one Documentation Hub

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  • Product: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
  • CAS: 1909347-85-8

Core Science & Biosynthesis

Foundational

Medicinal chemistry applications of 6-bromo-pyrido[3,2-d]pyrimidine scaffolds

Executive Summary The pyrido[3,2-d]pyrimidine scaffold represents a distinct and underutilized bioisostere of the clinically validated quinazoline and pyrido[2,3-d]pyrimidine (e.g., Palbociclib) frameworks. While the [2,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,2-d]pyrimidine scaffold represents a distinct and underutilized bioisostere of the clinically validated quinazoline and pyrido[2,3-d]pyrimidine (e.g., Palbociclib) frameworks. While the [2,3-d] isomer has dominated kinase inhibitor discovery, the [3,2-d] isomer offers unique physicochemical advantages, including altered hydrogen bond acceptor vectors (N-placement) and improved aqueous solubility profiles due to the specific arrangement of the pyridine nitrogen relative to the fusion bond.

This guide focuses on the 6-bromo-pyrido[3,2-d]pyrimidine core as a versatile intermediate. The C6-bromide serves as a critical synthetic linchpin, enabling late-stage diversification via palladium-catalyzed cross-couplings to access chemical space relevant for PI3Kδ , p38 MAPK , and DHFR inhibition.

Part 1: Structural Rationale & Bioisosterism

The Isomeric Landscape

In medicinal chemistry, "scaffold hopping" from a quinazoline to a pyridopyrimidine is a standard strategy to improve metabolic stability and solubility. However, the choice of isomer is non-trivial.

  • Quinazoline: Lipophilic, poor solubility, extensive IP coverage.

  • Pyrido[2,3-d]pyrimidine: (e.g., Palbociclib).[1][2] Nitrogen at position 8 (IUPAC).[3] Well-explored.

  • Pyrido[3,2-d]pyrimidine: Nitrogen at position 5 (adjacent to the bridgehead C4a). This specific placement creates a unique electronic environment at the C4-position, often making the C4-chloride more susceptible to nucleophilic aromatic substitution (

    
    ) than its isomers.
    
The 6-Bromo Handle

The "6-bromo" designation typically refers to the position on the pyridine ring para to the ring nitrogen (depending on specific numbering conventions used in patents, this may sometimes be referred to as position 7, but we will adhere to the standard nomenclature where the pyridine nitrogen is position 1 of the pyridine ring before fusion, resulting in position 6 on the fused system).

This bromide is electronically activated for oxidative addition by the adjacent pyridine nitrogen, making it an excellent candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings after the pyrimidine ring has been functionalized.

Visualization of Isomeric Relationships

ScaffoldComparison cluster_0 Reference Scaffold cluster_1 Bioisosteres Quinazoline Quinazoline (High Lipophilicity) Pyrido23 Pyrido[2,3-d]pyrimidine (Palbociclib-like) Quinazoline->Pyrido23 Scaffold Hop (+N) Pyrido32 Pyrido[3,2-d]pyrimidine (Target Scaffold) N-position alters H-bonding Quinazoline->Pyrido32 Scaffold Hop (+N, Solubility++) Functionalization Late-Stage Diversification (Suzuki/Buchwald) Pyrido32->Functionalization 6-Br Handle

Figure 1: Structural relationship between quinazoline and pyridopyrimidine isomers, highlighting the [3,2-d] scaffold's role in solubility improvement.

Part 2: Synthetic Access & Functionalization[1][4]

To ensure high-fidelity synthesis, we utilize a route starting from 3-amino-2-pyridinecarboxylic acid derivatives. The 6-bromo handle must be installed early (on the pyridine precursor) or via electrophilic substitution if the position is activated, though the former is preferred for regiocontrol.

Retrosynthetic Analysis

The most robust route to the 6-bromo-pyrido[3,2-d]pyrimidine core involves:

  • Cyclization: Condensation of a 3-aminopicolinic acid derivative with urea.

  • Activation: Chlorination of the dione to the dichloride.

  • Regioselective

    
    :  Displacement of the C4-chloride (more reactive) followed by the C2-chloride (if necessary).
    
  • Cross-Coupling: Reaction at the C6-bromide.

Detailed Experimental Protocol

Note: This protocol is adapted from methodologies validated in PI3Kδ inhibitor synthesis (Bai et al., 2023) and p38 MAPK research.

Step 1: Synthesis of 6-bromo-pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Reagents: 3-amino-6-bromo-pyridine-2-carboxylic acid, Urea.

  • Mix: Combine 3-amino-6-bromo-pyridine-2-carboxylic acid (1.0 eq) and Urea (5.0 eq) in a round-bottom flask.

  • Melt: Heat the neat mixture to 180°C. The solids will melt and ammonia gas will evolve (use a scrubber).

  • Monitor: Stir for 4–6 hours until TLC indicates consumption of the starting material.

  • Workup: Cool to ~80°C and add hot water. Sonicate to break up the solid cake.

  • Isolate: Filter the precipitate, wash with water and cold methanol. Dry under vacuum.

    • Checkpoint: Product should be a beige/off-white solid.

      
       NMR (DMSO-
      
      
      
      ) should show broad singlets for NH protons (~11-12 ppm).
Step 2: Chlorination to 6-bromo-2,4-dichloropyrido[3,2-d]pyrimidine

Reagents:


 (Phosphorus oxychloride), 

-Diisopropylethylamine (DIPEA) or

.
  • Suspend: Suspend the dione (from Step 1) in neat

    
     (10 vol).
    
  • Catalyze: Add DIPEA (2.0 eq) dropwise (exothermic).

  • Reflux: Heat to 110°C for 4–12 hours. The suspension should clear as the dichloride forms.

  • Quench (Critical): Cool to RT. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis.

  • Extract: Extract with DCM (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
    • Safety:

      
       quenching generates HCl gas. Perform in a fume hood.
      
Step 3: Regioselective C4-Amination

Rationale: The C4 position is more electrophilic due to the proximity of the pyridine nitrogen (in the [3,2-d] system) and the para-relationship to the bridgehead.

  • Dissolve: Dissolve the dichloride in THF or DMF.

  • Add Nucleophile: Add the desired amine (e.g., aniline, morpholine) (1.0 eq) and

    
     (2.0 eq).
    
  • Conditions: Stir at 0°C to RT. C4 displacement usually occurs at room temperature. Heating may lead to bis-substitution.

  • Purification: Flash chromatography.

Synthetic Workflow Diagram

Synthesis cluster_inputs Precursors cluster_core Core Construction cluster_div Diversification Start 3-amino-6-bromo- pyridine-2-carboxylic acid Dione 6-Br-pyrido[3,2-d] pyrimidine-2,4-dione (Solid Melt, 180°C) Start->Dione + Urea Urea Urea Dichloro 6-Br-2,4-dichloro pyrido[3,2-d]pyrimidine (POCl3, Reflux) Dione->Dichloro Chlorination MonoSub 4-Amino-6-Br-2-chloro Intermediate (SNAr, 0°C) Dichloro->MonoSub Amine, Base Final Final Candidate (Suzuki Coupling at C6) MonoSub->Final Ar-B(OH)2, Pd(0)

Figure 2: Step-wise synthetic pathway for generating 6-bromo-pyrido[3,2-d]pyrimidine libraries.

Part 3: Therapeutic Applications & Case Studies

PI3Kδ Inhibition (Immunology/Oncology)

The delta isoform of phosphoinositide 3-kinase (PI3Kδ) is a high-value target for hematologic malignancies (e.g., CLL, lymphoma).

  • Mechanism: The pyrido[3,2-d]pyrimidine scaffold acts as an ATP-competitive inhibitor.

  • Key Insight (Bai et al., 2023): The [3,2-d] scaffold provides a distinct vector for the "hinge binder" (usually the N3 or N1/C2 region) compared to quinazolines.

  • SAR Note: The 6-bromo position allows for the introduction of aryl groups that extend into the affinity pocket (specificity pocket), improving selectivity over PI3K

    
     and 
    
    
    
    isoforms.
p38 MAP Kinase Inhibition (Inflammation)

Earlier work identified 3,4-dihydropyrido[3,2-d]pyrimidones as potent p38 antagonists.

  • Binding Mode: The amide/urea motif often interacts with Glu71 and Asp168 in the p38 ATP pocket.

  • Selectivity: The [3,2-d] isomer showed unprecedented selectivity profiles compared to the [2,3-d] analogs, likely due to the specific steric clash avoided by the nitrogen placement in the pyridine ring.

Quantitative Data Summary (Simulated Representative Data)
Compound ClassTargetKey Substituent (C6)Key Substituent (C4)Activity (

)
Selectivity Note
Pyrido[3,2-d] PI3Kδ3-aminophenylMorpholine~3 nM>100x vs PI3K

Pyrido[3,2-d] p38 MAPK2,6-difluorophenylAmino-alcohol~15 nMLow CYP inhibition
Quinazoline EGFR(H)Anilino<10 nMPoor Solubility

Part 4: Signaling Pathway Visualization

Understanding the downstream effects of inhibiting PI3Kδ with this scaffold is crucial for assay development.

PI3KPathway RTK RTK / BCR (Receptor) PI3K PI3Kδ (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Conversion AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTORC1 AKT->mTOR Activation Survival Survival (Apoptosis Evasion) AKT->Survival Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation Inhibitor 6-Br-Pyrido[3,2-d] Inhibitor Inhibitor->PI3K Inhibition

Figure 3: The PI3K/AKT signaling cascade, illustrating the intervention point of pyrido[3,2-d]pyrimidine inhibitors.

Part 5: Future Outlook & Expert Recommendations

  • PROTAC Development: The 6-bromo handle is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs). The solvent-exposed nature of substituents at C6 (in many binding modes) allows for linker attachment without disrupting the ATP-binding hinge interaction.

  • Covalent Inhibitors: For targets with a cysteine in the P-loop or hinge region, converting the C6-bromide to an acrylamide (via Heck reaction or amination/acylation) could yield irreversible inhibitors.

  • Solubility Optimization: If the [3,2-d] scaffold still presents solubility issues, consider introducing solubilizing groups (piperazines, morpholines) specifically at the C2 position via the second

    
     displacement.
    

References

  • Bai, H., Sun, J., Lei, H., et al. (2023). Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Drug Development Research. Link

  • Laufer, S. A., et al. (2003). p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. Bioorganic & Medicinal Chemistry Letters. Link

  • Thompson, A. M., et al. (2000). Tyrosine kinase inhibitors.[2][4] Synthesis and structure-activity relationships for 6-substituted pyrido[3,2-d]pyrimidines. Journal of Medicinal Chemistry. (Contextual grounding for SAR).

  • Victory, P., et al. (1990). New synthesis of pyrido[3,2-d]pyrimidines. Tetrahedron. (Contextual grounding for synthesis).

Sources

Exploratory

Technical Guide: Biological Activity &amp; Therapeutic Potential of Pyrido[3,2-d]pyrimidin-4-one Derivatives

The following technical guide provides an in-depth analysis of Pyrido[3,2-d]pyrimidin-4-one derivatives, focusing on their structural distinctiveness, therapeutic applications in oncology (specifically PI3K/mTOR and PD-1...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Pyrido[3,2-d]pyrimidin-4-one derivatives, focusing on their structural distinctiveness, therapeutic applications in oncology (specifically PI3K/mTOR and PD-1/PD-L1 inhibition), and synthetic methodologies.

Executive Summary

The pyrido[3,2-d]pyrimidin-4-one scaffold represents a privileged bicyclic heterocycle in medicinal chemistry, distinct from its more common isomer, pyrido[2,3-d]pyrimidine (e.g., Palbociclib). While often explored as a bioisostere of quinazolinone to improve solubility and pharmacokinetic profiles, recent high-impact research has elevated this scaffold as a potent template for dual PI3K/mTOR inhibition and small-molecule PD-1/PD-L1 checkpoint inhibition . This guide dissects the structural activity relationships (SAR), mechanistic grounding, and validated protocols for developing therapeutics based on this specific isomeric core.

Structural Architecture & SAR

The Isomeric Distinction

The biological efficacy of pyridopyrimidines is strictly governed by the nitrogen positioning within the pyridine ring.

  • Pyrido[2,3-d]: Nitrogen at position 8 (common in CDK4/6 inhibitors).

  • Pyrido[3,2-d]: Nitrogen at position 5 (adjacent to the bridgehead, facing the pyrimidine ring).

This [3,2-d] arrangement alters the electron density of the pyrimidine ring and changes the hydrogen-bonding vector at the ATP-binding cleft of kinase targets.

Core SAR Determinants

The scaffold acts as a template for decorating the pharmacophore.

  • N-5 Position: Functions as a critical electron-withdrawing element, enhancing the electrophilicity of C-2 and C-4, facilitating nucleophilic attacks during synthesis and interacting with active site residues (e.g., H-bond acceptor).

  • C-2 Position: The primary vector for introducing solubility-enhancing groups (e.g., morpholine, piperazine) or aryl rings for hydrophobic pocket occupation.

  • C-7 Position: A critical "selectivity switch." Functionalization here (e.g., with aryl, vinyl, or heteroaryl groups) has been shown to modulate selectivity between PI3K isoforms and mTOR.

SAR_Map Core Pyrido[3,2-d]pyrimidin-4-one (Scaffold) N5 N-5 Position (H-Bond Acceptor) Modulates pKa Core->N5 C2 C-2 Position (Solubility Vector) Target: Morpholine/Amines Core->C2 C7 C-7 Position (Selectivity Switch) Target: Aryl/Heteroaryl Core->C7 C4 C-4 Position (H-Bond Donor/Acceptor) Kinase Hinge Binder Core->C4

Figure 1: Structural Activity Relationship (SAR) map of the pyrido[3,2-d]pyrimidin-4-one core.

Therapeutic Areas: Mechanisms & Data[1][2]

Oncology: Dual PI3K/mTOR Inhibition

The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer. While first-generation inhibitors targeted PI3K or mTOR individually, resistance often emerges via feedback loops.

  • Mechanism: 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines compete with ATP at the catalytic cleft.

  • Key Data: Derivatives substituted at C-7 (e.g., with 3-hydroxyphenyl at C-2 and morpholine at C-4) have demonstrated IC50 values < 20 nM against PI3K

    
     and potent inhibition of mTOR.
    
  • Selectivity: The C-7 substituent dictates the balance. Bulky hydrophobic groups at C-7 tend to favor PI3K selectivity over mTOR, while smaller groups allow dual inhibition.

Immuno-Oncology: PD-1/PD-L1 Small Molecule Inhibitors

A rapidly emerging application for this scaffold is in the inhibition of the PD-1/PD-L1 protein-protein interaction.

  • Challenge: Monoclonal antibodies (e.g., Pembrolizumab) are standard but expensive and require injection. Small molecules are sought for oral bioavailability.

  • Discovery: Pyrido[3,2-d]pyrimidine derivatives fused with 4-arylindolines have been identified as potent inhibitors.

  • Mechanism: These molecules induce the dimerization of PD-L1, effectively internalizing it or occluding the surface that binds to PD-1 on T-cells, thereby restoring T-cell cytotoxicity against tumors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Production PI3K->PIP3 Phosphorylates PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits mTOR mTORC1 / mTORC2 Akt->mTOR Activates CellGrowth Cell Growth & Survival mTOR->CellGrowth Promotes Inhibitor Pyrido[3,2-d]pyrimidine Derivative Inhibitor->PI3K Inhibits (ATP Comp) Inhibitor->mTOR Inhibits (ATP Comp)

Figure 2: Dual inhibition mechanism of pyrido[3,2-d]pyrimidines within the PI3K/Akt/mTOR signaling cascade.[1][2]

Antimicrobial Activity

While less dominant than in oncology, the scaffold exhibits antimicrobial properties, particularly when fused into tricyclic systems (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines). These derivatives have shown efficacy against S. aureus and C. albicans, likely via dihydrofolate reductase (DHFR) inhibition, similar to classical antifolates.

Experimental Protocols

Synthesis of the Core Scaffold

Objective: Synthesize 2,4-dichloro-pyrido[3,2-d]pyrimidine as a versatile precursor for library generation.

Reagents:

  • 3-aminopyridine-2-carboxylic acid

  • Urea

  • Phosphorus oxychloride (

    
    )
    
  • N,N-Diisopropylethylamine (DIPEA)

Protocol:

  • Cyclization: Mix 3-aminopyridine-2-carboxylic acid (1.0 eq) with Urea (5.0 eq). Heat to melt at 180–200°C for 2–4 hours.

    • Checkpoint: Monitor via TLC (10% MeOH in DCM). Formation of pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione (a high-melting solid).

  • Chlorination: Suspend the dione in

    
     (excess). Add catalytic N,N-dimethylaniline. Reflux for 4–6 hours until the solution becomes clear.
    
  • Workup: Evaporate excess

    
     under reduced pressure. Pour residue onto crushed ice (Caution: Exothermic). Extract with DCM.
    
  • Result: 2,4-dichloro-pyrido[3,2-d]pyrimidine.

    • Note: The C-4 chlorine is more reactive than C-2, allowing sequential nucleophilic aromatic substitution (

      
      ).
      
In Vitro PI3K Kinase Assay

Objective: Determine


 of derivatives against PI3K

.

Materials:

  • Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    )
  • PIP2:PS lipid substrate

  • ATP (

    
    )
    
  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Preparation: Dilute compounds in DMSO (final concentration <1%).

  • Reaction: Incubate kinase, lipid substrate, and compound in buffer (HEPES pH 7.5,

    
    , EGTA) for 15 min.
    
  • Initiation: Add ATP to start the reaction. Incubate for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

  • Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure luminescence. Calculate % inhibition relative to DMSO control.

Summary of Biological Data

Compound ClassTargetPrimary Activity (

)
Key Structural FeatureReference
2,4,7-Trisubstituted PI3K

/ mTOR
3 – 19 nM (PI3K)C-7 aryl/vinyl group dictates selectivity.[1]
4-Arylindoline fused PD-1/PD-L13.9 – 6.8 nMBicyclic core induces PD-L1 dimerization.[2]
Tricyclic Furo-fused PDE4 / BacteriaMIC 0.08 mg/mLFused furan ring enhances lipophilicity.[3]

Future Outlook

The pyrido[3,2-d]pyrimidin-4-one scaffold is currently under-utilized compared to its [2,3-d] isomer. Future development should focus on:

  • PROTAC Development: Using the high-affinity PI3K-binding core as a warhead linked to E3 ligase ligands (e.g., Cereblon) to degrade rather than inhibit kinases.

  • Covalent Inhibition: Targeting non-catalytic cysteines in the ATP pocket by introducing acrylamide "warheads" at the C-2 or C-7 position to overcome reversible resistance.

References

  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: MDPI / PMC. URL:[Link]

  • Novel 4-Arylindolines Containing a Pyrido[3,2-d]pyrimidine Moiety as the Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Interaction Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. Source: European Journal of Medicinal Chemistry (PubMed). URL:[Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Source: Pharmaceuticals (MDPI). URL:[Link]

Sources

Foundational

An In-depth Technical Guide to Tautomerism in 3H,4H-pyrido[3,2-d]pyrimidin-4-one Derivatives

Foreword: The Dynamic Nature of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold has emerged as a structure of significant interest, underpinning the development of a di...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Dynamic Nature of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrido[3,2-d]pyrimidine scaffold has emerged as a structure of significant interest, underpinning the development of a diverse array of therapeutic agents, particularly in the realm of kinase inhibition.[1][2] Its structural resemblance to endogenous purines allows for competitive binding at ATP sites, yet it is the subtle, dynamic nature of this heterocycle that presents both challenges and opportunities in drug design. This guide delves into the core of this dynamism: the phenomenon of tautomerism in 3H,4H-pyrido[3,2-d]pyrimidin-4-one derivatives.

For researchers, scientists, and drug development professionals, a comprehensive understanding of tautomeric equilibria is not merely an academic exercise. The predominant tautomeric form of a molecule dictates its physicochemical properties, including hydrogen bonding capacity, lipophilicity, and molecular shape. Consequently, tautomerism directly influences a compound's pharmacokinetic and pharmacodynamic profile, impacting everything from membrane permeability to target protein engagement. This guide provides a technical exploration of the tautomeric landscape of 3H,4H-pyrido[3,2-d]pyrimidin-4-one derivatives, offering insights into its characterization, the factors that govern its equilibrium, and the profound implications for rational drug design.

The Tautomeric Landscape of 3H,4H-pyrido[3,2-d]pyrimidin-4-one

The core of our discussion lies in the prototropic tautomerism exhibited by the 3H,4H-pyrido[3,2-d]pyrimidin-4-one ring system. This primarily manifests as lactam-lactim tautomerism, an equilibrium between an amide and an imidic acid form.

The principal tautomeric forms are the 3H,4H-pyrido[3,2-d]pyrimidin-4-one (lactam) and the 4-hydroxypyrido[3,2-d]pyrimidine (lactim) . The equilibrium involves the migration of a proton between the N3-position and the exocyclic oxygen at C4.

Figure 1: Lactam-Lactim Tautomerism in the Pyrido[3,2-d]pyrimidin-4-one Core.

While other tautomeric forms are theoretically possible, the lactam-lactim equilibrium is the most significant and will be the focus of this guide. Generally, for related 4-pyrimidinone systems, the keto (lactam) form is observed to be the most stable.[3]

Synthesis of the 3H,4H-pyrido[3,2-d]pyrimidin-4-one Scaffold

A robust understanding of tautomerism begins with the synthesis of the core scaffold. Several synthetic routes to pyridopyrimidinones have been reported, often starting from appropriately substituted pyridine precursors. A common and effective strategy for the synthesis of the 3H,4H-pyrido[3,2-d]pyrimidin-4-one core involves the cyclization of 2-aminonicotinamide or related derivatives.

General Synthetic Protocol: Cyclization of 2-Aminonicotinic Acid Derivatives

A prevalent method involves the condensation of 2-aminonicotinic acid or its derivatives with a source of formamide or a similar one-carbon unit.

synthesis start 2-Aminonicotinic Acid intermediate1 Reaction with Formamide or Triethyl Orthoformate start->intermediate1 Heat product 3H,4H-pyrido[3,2-d]pyrimidin-4-one intermediate1->product Cyclization

Figure 2: General Synthetic Pathway to the Pyrido[3,2-d]pyrimidin-4-one Core.

Experimental Protocol:

  • Starting Material: 2-Aminonicotinic acid.

  • Reagent: Formamide or a mixture of formic acid and formamide.

  • Procedure:

    • A mixture of 2-aminonicotinic acid and an excess of formamide is heated at reflux for several hours.

    • Alternatively, the reaction can be performed with triethyl orthoformate followed by treatment with ammonia.

  • Work-up and Purification:

    • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

    • The crude product is washed with a suitable solvent (e.g., ethanol, water) to remove impurities.

    • Further purification can be achieved by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography.

The choice of starting material and cyclizing agent can be adapted to introduce substituents at various positions on the pyridopyrimidinone ring.

Characterization of Tautomeric Forms

Distinguishing between tautomers requires a combination of spectroscopic and analytical techniques, complemented by computational studies.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the predominant tautomeric form in solution.

  • ¹H NMR: The position of the labile proton is a key indicator. In the lactam form, an N-H proton will be observed, typically as a broad singlet. The chemical shift of this proton is sensitive to solvent and concentration. In the lactim form, an O-H proton would be present, often with a different chemical shift and exchange characteristics. The aromatic protons of the pyridine and pyrimidine rings will also exhibit distinct chemical shifts depending on the tautomeric form.

  • ¹³C NMR: The chemical shift of the C4 carbon is particularly informative. In the lactam form, this carbon is part of a carbonyl group and will resonate at a characteristic downfield chemical shift (typically >160 ppm). In the lactim form, this carbon is an sp²-hybridized carbon bonded to a hydroxyl group and will appear at a significantly upfield position.

Table 1: Representative NMR Data for Pyrido[1,2-a]pyrimidin-4-one Derivatives (as a related example) [4][5]

NucleusChemical Shift Range (ppm)Assignment
¹H8.9 - 9.0C6-H
7.6 - 7.7C8-H
7.0 - 7.1C7-H
¹³C~162C4 (Carbonyl)
~150C6
~133C8
~117C9a
~120C7

Note: Specific data for 3H,4H-pyrido[3,2-d]pyrimidin-4-one is scarce in the literature; these values for a related isomer illustrate the expected chemical shift regions.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

  • Lactam Form: A strong absorption band corresponding to the C=O stretching vibration is expected in the region of 1650-1700 cm⁻¹. An N-H stretching band may also be observed around 3200-3400 cm⁻¹.

  • Lactim Form: The C=O stretch will be absent. Instead, a C=N stretching vibration (around 1600-1650 cm⁻¹) and a broad O-H stretching band (around 3200-3600 cm⁻¹) would be characteristic.

3.1.3. UV-Vis Spectroscopy

The electronic transitions, and thus the UV-Vis absorption spectra, of the lactam and lactim forms are different due to their distinct chromophoric systems. By comparing the spectrum of the compound of interest with those of "locked" N-alkylated (lactam) and O-alkylated (lactim) derivatives, the predominant tautomer in solution can be inferred.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous determination of the tautomeric form in the solid state. By locating the position of the hydrogen atom, it can be definitively assigned to either the nitrogen (lactam) or the oxygen (lactim). For related fused pyrimidinone systems, X-ray crystal structures have consistently shown the lactam form to be present in the solid state.[6][7][8]

"Locking" Tautomers through Alkylation

A common chemical method to study tautomerism involves the synthesis of derivatives where the mobile proton is replaced by an alkyl group, thus "locking" the molecule in either the lactam or lactim form.

  • N-alkylation: Reaction with an alkylating agent under basic conditions where the N-anion is the more reactive nucleophile will typically yield the N-alkylated lactam.

  • O-alkylation: To obtain the O-alkylated lactim, one might first convert the carbonyl to a chloro group, followed by nucleophilic substitution with an alkoxide.

The distinct spectroscopic signatures of these locked derivatives serve as reference points for the analysis of the tautomeric equilibrium in the parent compound.

Factors Influencing Tautomeric Equilibrium

The position of the lactam-lactim equilibrium is not fixed and can be influenced by several factors.

Substituent Effects

The electronic nature of substituents on the pyridopyrimidine ring can significantly alter the relative stability of the tautomers.

  • Electron-withdrawing groups (EWGs): EWGs can increase the acidity of the N-H proton, potentially favoring the lactim form.

  • Electron-donating groups (EDGs): EDGs can increase the basicity of the ring nitrogens and the carbonyl oxygen, which may favor the lactam form.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a crucial role.[9][10]

  • Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H and C=O groups of the lactam form, as well as the O-H and ring nitrogens of the lactim form. The overall effect depends on the differential stabilization of the two tautomers. Often, the more polar lactam form is favored in polar solvents.

  • Apolar Aprotic Solvents (e.g., hexane, toluene): In these solvents, intramolecular hydrogen bonding and dimerization can become more significant factors in determining the tautomeric preference.

solvent_effects Equilibrium Lactam <=> Lactim Equilibrium Substituents Substituent Effects (Electronic Nature) Substituents->Equilibrium Solvent Solvent Effects (Polarity, H-bonding) Solvent->Equilibrium

Figure 3: Key Factors Influencing Tautomeric Equilibrium.

Computational Insights into Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.[9][10]

Computational Protocol:

  • Structure Optimization: The geometries of both the lactam and lactim tautomers are optimized using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

  • Energy Calculation: The relative Gibbs free energies of the tautomers are calculated, including the ZPVE corrections. The tautomer with the lower Gibbs free energy is predicted to be the more stable.

  • Solvent Modeling: To account for solvent effects, calculations can be performed using implicit solvent models, such as the Polarizable Continuum Model (PCM).

Computational studies on related 2-pyridone and 4-pyrimidinone systems have shown that while the energy differences can be small, the lactam form is often predicted to be slightly more stable, especially in polar solvents.[9][11]

Biological Implications and Drug Design Considerations

The tautomeric state of a pyrido[3,2-d]pyrimidin-4-one derivative is of paramount importance in a drug discovery context.

  • Receptor Interactions: The lactam and lactim forms present different hydrogen bond donor and acceptor patterns. The lactam has a hydrogen bond donor (N-H) and an acceptor (C=O), while the lactim has a donor (O-H) and an acceptor (ring nitrogen). This difference can dramatically alter the binding mode and affinity of a molecule to its biological target. For kinase inhibitors, which often form key hydrogen bonds with the hinge region of the ATP binding site, the correct tautomeric form is critical for potent inhibition.

  • Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility. These properties, in turn, influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

Best Practices for Drug Development:

  • Early Characterization: Determine the predominant tautomeric form of lead compounds early in the drug discovery process using a combination of the techniques described above.

  • Consider the Target Environment: The polarity and hydrogen bonding potential of the protein binding pocket can influence the tautomeric equilibrium.

  • "Locking" for SAR Studies: Synthesizing N- and O-alkylated analogues can help to de-convolute the structure-activity relationship (SAR) by isolating the activity of each tautomer.

  • Computational Guidance: Use computational chemistry to predict tautomeric preferences and guide the design of new analogues with desired tautomeric properties.

Conclusion

Tautomerism in 3H,4H-pyrido[3,2-d]pyrimidin-4-one derivatives is a critical aspect that warrants careful consideration in the design and development of new therapeutic agents. The lactam-lactim equilibrium is a dynamic process influenced by a delicate interplay of electronic, steric, and environmental factors. A thorough understanding and characterization of this phenomenon, through a combination of advanced spectroscopic, crystallographic, and computational methods, are essential for unlocking the full therapeutic potential of this privileged scaffold. By embracing the dynamic nature of these molecules, medicinal chemists can more effectively design next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.

References

  • Bavetsias, V., et al. (2016). Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry, 59(9), 4289-4303. [Link]

  • Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674. [Link]

  • Meti, M. D., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmacy and Pharmaceutical Sciences, 4(2), 836-848. [Link]

  • MDPI. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. [Link]

  • SpectraBase. 3,4-DIHYDRO-2H-PYRIDO[1,2-a]PYRIMIDIN-2-ONE - 13C NMR. [Link]

  • ResearchGate. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. [Link]

  • Jasinski, J. P., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1933. [Link]

  • MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]

  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. [Link]

  • ResearchGate. (2025). Synthesis of 4,7-Diaryl-3,4-dihydropyrido[4,3-d]pyrimidin-2(1H)-ones. [Link]

  • ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link]

  • Al-Arique, Q. N. M. H., et al. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E, 65(8), o1933. [Link]

  • Zhao, J., et al. (2020). Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. Bioorganic & Medicinal Chemistry Letters, 30(21), 127496. [Link]

  • Shugar, D., & Szczepaniak, K. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-669. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(17), 11843-11858. [Link]

  • ResearchGate. (2025). Study on synthesis of 4-Aminonicotinic acid. [Link]

  • PubMed. (2011). Synthesis and biological activity of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel and potent phosphodiesterase type 4 inhibitors. [Link]

  • PubMed. (1984). Synthesis and pharmacological activity of 3-substituted pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-ones. [Link]

  • MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. [Link]

  • Schlegel, H. B., et al. (1984). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. The Journal of Physical Chemistry, 88(18), 4144-4148. [Link]

  • MDPI. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. [Link]

  • PubMed Central (PMC). (2012). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. [Link]

  • MDPI. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. [Link]

  • Magnetic Resonance in Chemistry. (2011). 1H and 13C NMR assignments of four series bioactive pyrido[4,3-d]pyrimidine derivatives. [Link]

  • Semantic Scholar. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. [Link]

  • PubMed Central (PMC). (2022). Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents. [Link]

  • ResearchGate. (2025). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. [Link]

Sources

Exploratory

Technical Guide: Role of 6-Bromo Substituent in Pyridopyrimidine Pharmacophores

This guide details the structural, synthetic, and pharmacological significance of the 6-bromo substituent within the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor discovery. Pharmacophore A...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and pharmacological significance of the 6-bromo substituent within the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in kinase inhibitor discovery.

Pharmacophore Architecture & Numbering

The pyrido[2,3-d]pyrimidine scaffold is a bioisostere of quinazoline and pteridine, widely utilized to target ATP-binding sites in kinases (e.g., EGFR, CDK4/6, c-Src, PDGFR).

Structural Orientation

To understand the role of the 6-bromo group, one must first master the numbering scheme, which dictates the vector of substituents into the kinase pocket.

  • Core Fusion: The pyridine ring (atoms 5, 6, 7,[1] 8) is fused to the pyrimidine ring (atoms 1, 2, 3, 4) across the 4a-8a bond.

  • The 6-Position: Located on the pyridine ring, para to the bridgehead carbon (C4a) and meta to the bridgehead nitrogen (N1).

  • Binding Mode: In the canonical binding mode (e.g., PD 166285 binding to Wee1 or Src), the N1/N3 pyrimidine edge binds the hinge region via hydrogen bonds. Consequently, the C6 substituent projects directly into the solvent-accessible region or interacts with the gatekeeper residue , depending on the specific kinase and inhibitor conformation.

The "6-Bromo" Pharmacological Profile

The 6-bromo substituent is rarely the terminal functionality in a clinical candidate; rather, it serves as a high-value pivot point . However, in early-stage SAR (Structure-Activity Relationship) probing, the 6-Br motif provides specific advantages:

FeatureMechanism of ActionImpact on Drug Design
Electronic Effect Inductive electron withdrawal (-I effect)Deactivates the pyridine ring; Activates C2/C4 for nucleophilic attack (SNAr).
Metabolic Stability Blocks oxidation at C6Prevents formation of 6-hydroxy metabolites; forces metabolism to distal solubilizing groups.
Steric Probe Van der Waals radius ~1.85 ÅProbes the "Gatekeeper" pocket volume without the steric penalty of a phenyl ring.
Halogen Bonding

-hole interaction
Potential interaction with backbone carbonyls (e.g., Leu, Glu) in the solvent front.

Synthetic Utility: The "Activation-Diversification" Strategy

The primary utility of the 6-bromo substituent is its dual role in the synthetic pathway: it activates the core for early-stage functionalization and serves as a handle for late-stage diversification.

Pathway Logic
  • Core Activation (SNAr): The electron-withdrawing nature of the 6-Br atom makes the leaving group at C4 (usually Cl) more electrophilic. This facilitates the installation of the aniline hinge-binder under milder conditions than the non-brominated analog.

  • Late-Stage Divergence: Once the sensitive C4-amine is installed, the 6-Br survives to allow palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

SyntheticPathway cluster_legend Key Transformation Role Start 2-amino-nicotinic acid derivative Cyclization Cyclization to Pyrido[2,3-d]pyrimidine (6-Br intact) Start->Cyclization Condensation Chlorination C4-Chlorination (POCl3) Cyclization->Chlorination SnAr S_NAr at C4 (Install Hinge Binder) Chlorination->SnAr Activated by 6-Br Coupling Pd-Catalyzed Coupling at C6 SnAr->Coupling 6-Br as Handle Final Potent Kinase Inhibitor (e.g., PD 166285 analog) Coupling->Final Diversification

Caption: The 6-bromo substituent acts as an electronic activator for the SNAr step and a chemical handle for the subsequent cross-coupling step.

Case Study: Evolution to PD 166285

PD 166285 is a pan-kinase inhibitor (Src, Wee1, PDGFR) that exemplifies the optimization of the 6-position.

  • Starting Point: A 6-bromo or 6-iodo intermediate.

  • Optimization: The halogen is replaced by a 2,6-dichlorophenyl group via Suzuki coupling.

  • SAR Insight: The 6-bromo analog retains nanomolar potency against Src but lacks the cellular selectivity and solubility profile of the 6-(2,6-dichlorophenyl) analog. The bulky aryl group at C6 forces the inhibitor into a conformation that maximizes hydrophobic contacts in the large solvent pocket of Src/Wee1, a geometry that the smaller Bromine atom cannot enforce.

Data Comparison (Hypothetical based on SAR trends):

  • 6-H analog: IC50 > 1000 nM (Loss of hydrophobic contact).

  • 6-Br analog: IC50 ~ 50-100 nM (Good fit, metabolic block).

  • 6-(2,6-Cl2-Ph) analog (PD 166285): IC50 < 10 nM (Optimal hydrophobic fill).

Experimental Protocols

Protocol: Synthesis of 6-Bromo-2-methyl-pyrido[2,3-d]pyrimidin-7(8H)-one

This intermediate is a universal precursor for 6-substituted libraries.

Reagents:

  • 6-Amino-2-methylpyrimidin-4(3H)-one (1.0 eq)

  • Mucobromic acid (or 3-bromo-2-formylacrylic acid precursor)

  • Solvent: Glacial Acetic Acid or Ethanol/Water

Step-by-Step:

  • Condensation: Dissolve 6-amino-2-methylpyrimidin-4(3H)-one (10 mmol) in glacial acetic acid (50 mL).

  • Addition: Add 3-bromo-2-formylacrylic acid (1.1 eq) dropwise at room temperature.

  • Cyclization: Heat the mixture to reflux (110°C) for 4-6 hours. Monitor by TLC (5% MeOH in DCM).

  • Workup: Cool the reaction to 0°C. The product often precipitates. Filter the solid.

  • Purification: Wash the cake with cold water and diethyl ether. Recrystallize from DMF/Ethanol if necessary.

  • Yield: Expected yield 60-75%.

  • Characterization: 1H NMR should show a distinct singlet for the C5 proton (since C6 is Br) and lack the C6 proton coupling.

Protocol: General Kinase Assay (FRET-based)

To evaluate the 6-bromo analog against a target like EGFR or Src.

Materials:

  • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Substrate: ULight-labeled Poly-GT peptide (PerkinElmer).

  • Tracer: Europium-anti-phosphotyrosine antibody.

Workflow:

  • Compound Prep: Dilute the 6-bromo-pyridopyrimidine test compound in DMSO (10-point dose response, starting at 10 µM).

  • Enzyme Mix: Add 2.5 µL of Kinase (e.g., c-Src, 0.5 nM final) to a 384-well white plate.

  • Inhibitor Addition: Add 2.5 µL of compound. Incubate for 15 min at RT.

  • Start Reaction: Add 5 µL of ATP/Substrate mix (ATP at Km, Substrate at 50 nM).

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 10 µL of EDTA/Eu-antibody detection mix. Incubate 60 min.

  • Read: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) on a plate reader (Ex: 320 nm, Em: 665 nm).

Structural Logic Diagram (SAR)

SAR_Logic Core Pyrido[2,3-d]pyrimidine Scaffold Pos6 Position 6 (Br) Core->Pos6 Pos4 Position 4 (NH-Ar) Core->Pos4 Pos2 Position 2 (R) Core->Pos2 N8 N-8 (Alkyl/Aryl) Core->N8 Func6 Solvent Front / Gatekeeper Metabolic Block Synthetic Handle Pos6->Func6 Func4 Hinge Binder Specificity Determinant Pos4->Func4 Func2 Solubility / PK Minor Steric Fit Pos2->Func2 FuncN8 Sugar Pocket / Ribose Orientation Control N8->FuncN8

Caption: SAR map illustrating the distinct functional roles of the pyrido[2,3-d]pyrimidine substitution vectors.

References

  • Structure-Activity Relationships of Pyrido[2,3-d]pyrimidines: Klutchko, S. R., et al. "2-Substituted aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure-activity relationships against selected tyrosine kinases and in vitro and in vivo anticancer activity."[2] Journal of Medicinal Chemistry 41.17 (1998): 3276-3292. Link

  • PD 166285 Characterization: Panek, R. L., et al. "In vitro pharmacological characterization of PD 166285, a new nanomolar potent and broadly active protein tyrosine kinase inhibitor." Journal of Pharmacology and Experimental Therapeutics 283.3 (1997): 1433-1444. Link

  • Halogen Bonding in Kinase Inhibitors: Hardegger, L. A., et al. "Systematic investigation of halogen bonding in protein–ligand interactions." Angewandte Chemie International Edition 50.1 (2011): 314-318. Link

  • Synthetic Methods for Pyridopyrimidines: Victory, P., et al. "New synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron 51.37 (1995): 10253-10258. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Application Note: Synthesis Protocols for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one H BrN O Molecular Weight: 226.03 g/mol Part 1: Introduction & Strategic Analysis The pyrido[3,2-d]pyrimidine scaffold represents a priv...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis Protocols for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one


H

BrN

O Molecular Weight: 226.03 g/mol

Part 1: Introduction & Strategic Analysis

The pyrido[3,2-d]pyrimidine scaffold represents a privileged pharmacophore in medicinal chemistry, frequently serving as a bioisostere for quinazolines in kinase inhibitor design (e.g., EGFR, PI3K, and CDK inhibitors). The 6-bromo derivative is a critical intermediate; the bromine atom functions as a versatile handle for downstream palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid diversification of the core scaffold.

Retrosynthetic Logic: The construction of the [3,2-d] fused system relies on the condensation of a "C1" synthon (formamide, orthoformate) with a 2,3-disubstituted pyridine. For the 6-bromo derivative, the structural integrity of the pyridine ring must be maintained.

  • Disconnection: C2-N3 and N1-C2 bonds of the pyrimidine ring.

  • Key Precursor: 3-Amino-6-bromopyridine-2-carboxamide.[1]

  • Synthetic Strategy: Cyclocondensation.

Reaction Scheme:

ReactionScheme Precursor 3-Amino-6-bromopyridine- 2-carboxamide Intermediate Imidate/Amidine Intermediate Precursor->Intermediate Reflux, Ac2O -EtOH Reagent Triethyl Orthoformate (TEOF) Reagent->Intermediate Product 6-Bromo-3H,4H-pyrido [3,2-d]pyrimidin-4-one Intermediate->Product Cyclization -EtOH

Caption: General cyclocondensation pathway from the carboxamide precursor to the pyrido-pyrimidine core.

Part 2: Detailed Experimental Protocols

Two primary methods are established for this transformation. Method A (Triethyl Orthoformate) is recommended for higher purity and ease of workup. Method B (Formamide Melt) is a robust alternative for large-scale, cost-sensitive batches where lower purity is acceptable prior to recrystallization.

Method A: Cyclization via Triethyl Orthoformate (Recommended)

Rationale: TEOF acts as both solvent and reagent, providing mild conditions that minimize debromination side reactions.

Materials:

  • 3-Amino-6-bromopyridine-2-carboxamide (1.0 equiv)

  • Triethyl orthoformate (TEOF) (10.0 - 15.0 equiv)

  • Acetic Anhydride (catalytic to 1.0 equiv)

  • Solvent: Ethanol (optional, for workup)

Step-by-Step Protocol:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a drying tube (CaCl

    
     or N
    
    
    
    balloon).
  • Charging: Add 3-Amino-6-bromopyridine-2-carboxamide (2.16 g, 10 mmol) to the flask.

  • Reagent Addition: Add Triethyl orthoformate (25 mL, ~150 mmol). Add Acetic Anhydride (1.0 mL) to facilitate the elimination of ethanol.

  • Reaction: Heat the suspension to reflux (approx. 100-110 °C oil bath temperature). The solid starting material should dissolve, followed by the precipitation of the product as the reaction progresses.

    • Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). Starting material (lower R

      
      ) should disappear within 3–6 hours.
      
  • Cooling: Allow the reaction mixture to cool slowly to room temperature (25 °C). Then, cool further in an ice bath (0–5 °C) for 30 minutes to maximize precipitation.

  • Isolation: Filter the solid under vacuum using a sintered glass funnel.

  • Washing: Wash the filter cake with cold ethanol (2 x 10 mL) followed by diethyl ether (2 x 10 mL) to remove residual TEOF.

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 80–90% Appearance: Off-white to pale yellow solid.

Method B: Formamide Melt (Alternative)

Rationale: Useful when TEOF is unavailable. Requires higher temperatures which may promote slight degradation.

Materials:

  • 3-Amino-6-bromopyridine-2-carboxamide (1.0 equiv)

  • Formamide (Excess, solvent volume)

Step-by-Step Protocol:

  • Setup: Use a round-bottom flask with a short-path distillation head (to remove water formed).

  • Charging: Mix the carboxamide precursor (10 mmol) with Formamide (10–15 mL).

  • Reaction: Heat the mixture to 140–150 °C.

    • Critical: Do not exceed 160 °C to prevent decomposition of the bromo-pyridine moiety.

  • Duration: Stir for 4–6 hours.

  • Workup: Cool the mixture to ~80 °C and add water (20 mL) slowly. Continue cooling to 0 °C.

  • Isolation: Filter the precipitate.

  • Purification: Recrystallization from DMF/Water or Ethanol is usually required to remove formamide oligomers.

Part 3: Purification & Characterization

Purification Strategy: For pharmaceutical applications, trace metal removal and high purity are essential.

  • Dissolution: Dissolve crude product in hot DMF (Dimethylformamide).

  • Filtration: Filter hot to remove insoluble inorganic salts.

  • Precipitation: Add hot water dropwise until turbidity persists. Allow to cool slowly.

  • Wash: Collect crystals and wash copiously with water to remove DMF.

Analytical Data (Reference Values):

  • 1H NMR (400 MHz, DMSO-d

    
    ): 
    
    
    
    12.60 (br s, 1H, NH), 8.35 (s, 1H, H-2 pyrimidine), 8.10 (d, J = 8.2 Hz, 1H, Pyridine-H), 7.85 (d, J = 8.2 Hz, 1H, Pyridine-H). Note: Chemical shifts may vary slightly based on concentration.
  • Mass Spectrometry (ESI): m/z calculated for C

    
    H
    
    
    
    BrN
    
    
    O [M+H]
    
    
    : 225.9/227.9 (1:1 isotopic pattern).

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Moisture in reagents (TEOF).Use freshly distilled TEOF or add molecular sieves. Increase reaction time.
Low Yield Product solubility in supernatant.Cool to -10 °C before filtration. Add hexanes to force precipitation.
Dark Coloration Oxidation or thermal decomposition.Perform reaction under Nitrogen atmosphere. Reduce temperature in Method B.
Debromination Pd contamination (if used in prev. steps) or extreme heat.[2]Ensure precursors are metal-free. Avoid temps >160 °C.

Part 5: Workflow Visualization

Workflow Start Start: 3-Amino-6-bromopyridine- 2-carboxamide Reaction Reaction: Reflux in TEOF (110°C, 4-6h) Start->Reaction Check TLC Check: Disappearance of SM? Reaction->Check Check->Reaction No (Extend Time) Workup Cool to 0°C Precipitate Product Check->Workup Yes Filter Filtration & Wash (EtOH/Ether) Workup->Filter Dry Vacuum Dry (50°C) Filter->Dry Final Final Product: 6-Bromo-3H,4H-pyrido [3,2-d]pyrimidin-4-one Dry->Final

Caption: Operational workflow for the synthesis via TEOF method.

References

  • Chem Pure . (n.d.). 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, 95%. Chembeez. Retrieved February 15, 2026, from [Link]

  • Rewcastle, G. W., et al. (1996).[3] Synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones via directed lithiation of 2-substituted 5-aminopyridine derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Kawano, S., et al. (2013). Amidation reaction of carboxylic acid with formamide derivative using SO3[4][5]•pyridine.[2][3][4][5][6][7][8][9] Keio University. Retrieved from [Link]

Sources

Application

Introduction: The Strategic Importance of Pyridopyrimidines and the Suzuki-Miyaura Reaction

An Application Guide to Suzuki-Miyaura Coupling of 6-Bromo-Pyridopyrimidines for Pharmaceutical Research Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologica...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling of 6-Bromo-Pyridopyrimidines for Pharmaceutical Research

Pyridopyrimidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and other therapeutic agents. The ability to functionalize this heterocyclic system is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance and the general stability of its organoboron reagents.[1][2][3][4]

However, the application of this reaction to nitrogen-rich heterocycles like 6-bromo-pyridopyrimidines is not without its challenges. The presence of multiple nitrogen atoms can lead to catalyst inhibition or deactivation, and the electronic nature of the ring system demands careful optimization of reaction parameters to achieve high yields and avoid undesirable side reactions.[5][6][7][8][9] This guide provides a detailed exploration of the critical factors governing the successful Suzuki-Miyaura coupling of 6-bromo-pyridopyrimidines, offering field-proven insights and actionable protocols for researchers.

Mechanistic Considerations: Navigating the Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][10]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of the 6-bromo-pyridopyrimidine. The electron-deficient nature of the pyridopyrimidine ring generally facilitates this step.

  • Transmetalation : The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex. This is often the rate-limiting step, especially with electron-deficient heterocycles.[11][12]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The nitrogen atoms in the pyridopyrimidine substrate can interfere by coordinating to the palladium center, potentially sequestering the catalyst and hindering its activity.[5][13] The choice of bulky, electron-rich ligands is a key strategy to mitigate this inhibition, as they can stabilize the palladium catalyst and promote the desired reaction steps.[7][14]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)L₂-Br (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² (Transmetalation Product) pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pdiib->product ar1br Ar¹-Br (6-Bromo-pyridopyrimidine) ar1br->pdiia ar2b Ar²-B(OR)₂ (Boronic Acid/Ester) ar2b->pdiib base Base (e.g., K₃PO₄) base->pdiib Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Key Reaction Parameters

The success of coupling 6-bromo-pyridopyrimidines hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system.

Palladium Source and Ligand Selection

While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide superior results, especially for challenging heterocyclic substrates.[15][16]

  • Palladium Precatalysts : Using air-stable Pd(II) precatalysts, such as those developed by Buchwald (e.g., XPhos Pd G2/G3), is highly recommended. These complexes readily generate the active Pd(0) species in situ and offer high catalytic activity.[17]

  • Ligands : The choice of phosphine ligand is arguably the most critical factor. For nitrogen-containing heterocycles, bulky and electron-rich monodentate biarylphosphine ligands are the gold standard.[7][14]

    • Buchwald Ligands (XPhos, SPhos, RuPhos) : These ligands are highly effective at promoting oxidative addition and preventing catalyst deactivation by the heterocyclic substrate.[14]

    • Trialkylphosphines (e.g., P(t-Bu)₃) : The strong electron-donating ability of these ligands can significantly enhance catalyst performance.[12]

The Role of the Base

The base is essential for activating the boronic acid for the transmetalation step. The choice of base can dramatically influence reaction efficiency and prevent side reactions like protodeboronation.

  • Potassium Phosphate (K₃PO₄) : Often the base of choice for challenging couplings. It is strong enough to facilitate the formation of the boronate "ate" complex but is generally non-nucleophilic, minimizing side reactions.[5][15]

  • Carbonates (K₂CO₃, Cs₂CO₃) : Widely used and effective, especially cesium carbonate, which has higher solubility in organic solvents. Aqueous K₂CO₃ is a common first choice for initial screening.[14][18]

  • Anhydrous Conditions : In cases where protodeboronation of the boronic acid is a significant issue, using an anhydrous base like K₃PO₄ in an anhydrous solvent can be beneficial.[14]

Solvent Systems

Aprotic polar solvents are typically employed, often in combination with water to aid in dissolving the inorganic base.

  • Ethers (1,4-Dioxane, THF, 2-MeTHF) : These are excellent general-purpose solvents for Suzuki couplings. Dioxane is a traditional choice, while 2-MeTHF is a more environmentally friendly alternative.[14][19]

  • Aprotic Polar Solvents (DMF, Toluene) : Useful when substrate solubility is an issue, particularly at higher temperatures.[3][14]

  • Aqueous Mixtures : A small amount of water (e.g., a 4:1 to 10:1 ratio of organic solvent to water) is common and often accelerates the reaction.[19]

Comparative Data: Reaction Conditions for Pyridopyrimidine Analogues

The following table summarizes successful Suzuki-Miyaura coupling conditions reported for various brominated pyrimidine and related N-heterocyclic systems, providing a valuable starting point for optimization.

SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (2)1,4-Dioxane/H₂O70-8018-22Good[15][16]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-oneArylboronic acidsXPhosPdG2/XPhos (5)K₂CO₃ (2)1,4-Dioxane150 (MW)0.560-95[17]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)K₃PO₄ (1.5)1,4-Dioxane/H₂O85-95>15Moderate-Good[19]
2-ChloropyrazinePhenylboronic acidPd(OAc)₂ (ligand-free)K₂CO₃ (2)H₂ORT2483[20]
Heteroaryl Bromides2-PyridylboronatePd₂(dba)₃ (1.5) / Ligand (4.5)KF (3)1,4-Dioxane110VariesGood-Excellent[11]
5-Bromopyrimidine3-Furanylboronic acidNiCl₂(PCy₃)₂ (0.5)K₃PO₄ (4.5)t-Amyl Alcohol100-1201282[21]

Detailed Experimental Protocol

This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of a 6-bromo-pyridopyrimidine with an arylboronic acid using a modern catalyst system.

Materials:

  • 6-Bromo-pyridopyrimidine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 equiv)

  • XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • XPhos ligand (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 6-bromo-pyridopyrimidine (1.0 equiv), arylboronic acid (1.2 equiv), XPhos Pd G3 precatalyst (2 mol%), additional XPhos ligand (2 mol%), and K₃PO₄ (3.0 equiv).

  • Inert Atmosphere : Seal the vessel with a septum or cap. Evacuate the vessel under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Using a syringe, add the anhydrous 1,4-dioxane (5 mL) followed by the degassed water (0.5 mL).

  • Reaction : Place the sealed vessel in a preheated oil bath or heating block set to 80-110 °C. Stir vigorously. For microwave-assisted reactions, typical conditions are 120-150 °C for 15-30 minutes.[17][18]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS analysis of small aliquots. The reaction is complete upon consumption of the starting 6-bromo-pyridopyrimidine.

  • Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired product.[22]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive catalyst (oxygen exposure)- Insufficiently strong or poorly soluble base- Catalyst inhibition by substrate- Ensure rigorous inert atmosphere techniques.- Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃).- Increase catalyst/ligand loading. Screen different bulky, electron-rich ligands (e.g., RuPhos, SPhos).
Protodeboronation - Presence of excess water or protic sources- Boronic acid instability- Use anhydrous base (K₃PO₄) and anhydrous solvent.- Switch to the corresponding boronic acid pinacol ester for increased stability.[3]
Homocoupling of Boronic Acid - Presence of oxygen- Catalyst decomposition- Thoroughly degas all solvents and maintain a strict inert atmosphere.- Use a more stable precatalyst system.
Debromination of Starting Material - Side reaction promoted by certain catalyst/base combinations- Screen different ligands; sometimes less electron-rich ligands can mitigate this.- Change the base or solvent system.[13]

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Scott, J. S., & Williams, H. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

  • Scott, J. S., & Williams, H. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Thomas, S., & Collins, S. G. (2021). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Royal Society of Chemistry. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. PubMed. [Link]

  • Ghaffari, M., & Ghorbani-Choghamarani, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]

  • Scott, J. S., & Williams, H. D. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Yoneda, T. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Le-Quellec, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC. [Link]

  • Le-Quellec, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura conditions for C-6 reaction of 8. [Link]

  • Hie, L., & Garg, N. K. (n.d.). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Publishing. [Link]

  • Hfaiedh, J., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PMC. [Link]

  • Khan, I., et al. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

Sources

Method

Application Note: Buchwald-Hartwig Amination of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

Executive Summary This guide details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one . This scaffold is a privileged structure in med...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a core for kinase inhibitors (e.g., CDK, p38 MAPK) and DHFR inhibitors.

The functionalization of the C6 position via cross-coupling presents specific challenges: poor solubility of the fused bicyclic lactam, catalyst poisoning via the pyridine nitrogen, and competitive acidity of the lactam proton (


). This note provides a robust, self-validating protocol utilizing third-generation phosphine ligands and specific solubility-enhancing techniques to ensure high yields and reproducibility.

Scientific Context & Retrosynthetic Logic

The Substrate Challenge

The substrate, 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (Structure 1 ), features a fused pyridine-pyrimidine system.

  • Electronic Bias: The pyridine ring is electron-deficient, facilitating oxidative addition at the C-Br bond compared to electron-rich aryl halides.

  • Solubility Trap: The lactam moiety (

    
    ) induces strong intermolecular hydrogen bonding (dimerization), rendering the substrate sparingly soluble in non-polar solvents (Toluene) often used in Buchwald couplings.
    
  • Catalyst Deactivation: The

    
     and 
    
    
    
    nitrogens are capable of
    
    
    -coordination to Pd(II), potentially sequestering the catalyst off-cycle.
Strategic Approach

To overcome these hurdles, this protocol prioritizes:

  • Ligand Selection: Use of bulky, electron-rich biaryl phosphines (e.g., Xantphos , BrettPhos ) to facilitate oxidative addition and prevent catalyst chelation by the substrate's nitrogen atoms.

  • Base Selection: Utilization of Cesium Carbonate (

    
    )  or Potassium Phosphate (
    
    
    
    )
    . Unlike
    
    
    , these mild inorganic bases minimize deprotonation of the lactam NH, reducing the formation of insoluble palladacycles.
  • Solvent System: 1,4-Dioxane or

    
    -Amyl alcohol is recommended for their higher boiling points and ability to solubilize polar heterocycles.
    

Detailed Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleCritical Parameter
Substrate (1) 1.0ElectrophilePurity >97%; dry thoroughly.
Amine (

)
1.2 - 1.5NucleophileIf volatile, use excess (2.0 eq).

0.025 (5 mol% Pd)Catalyst PrecursorFreshly recrystallized or stored under Ar.
Xantphos 0.075 (7.5 mol%)LigandHigh bite angle (111°) stabilizes Pd.

2.0 - 3.0BaseMust be finely ground and dried.
1,4-Dioxane [0.1 M]SolventAnhydrous; degassed (Sparged with Ar).
Step-by-Step Methodology

Pre-Reaction Setup:

  • Glassware: Oven-dried reaction vial (microwave vial recommended for pressure tolerance) with a magnetic stir bar.

  • Inert Atmosphere:[1] The reaction is sensitive to

    
    . All solid transfers should ideally occur in a glovebox or under a positive stream of Argon.
    

Execution:

  • Charge Solids: To the reaction vial, add 6-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (1.0 equiv),

    
     (2.5 mol%), Xantphos (7.5 mol%), and finely ground 
    
    
    
    (2.0 equiv).
    • Note: Premixing Pd and Ligand in a small amount of solvent for 5 mins to form the active catalyst species (

      
      ) before adding to the substrate can improve consistency.
      
  • Add Nucleophile: Add the amine partner (1.2 equiv). If the amine is a solid, add it in Step 1.

  • Solvent Addition: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.1 M to 0.15 M.

  • Degassing: Seal the vial with a septum cap. Sparge the mixture with Argon for 5–10 minutes via a needle outlet.

  • Reaction: Place the vial in a pre-heated block at 100°C . Stir vigorously (800+ rpm) to ensure suspension of the insoluble base.

    • Timecourse: Monitor via LC-MS at 2h, 6h, and 16h.

    • Target: Conversion >95%. The product is often more polar than the starting bromide.

  • Workup:

    • Cool to room temperature.

    • Dilute with MeOH/DCM (1:9) to ensure the product is in solution (the product may precipitate in pure dioxane).

    • Filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Flash chromatography is typically required.

    • Eluent: DCM:MeOH (gradient 0% to 10%) or Ethyl Acetate:Hexanes (if the amine is lipophilic).

    • Note: If the product contains the free lactam, adding 1% acetic acid to the eluent can reduce streaking.

Optimization & Troubleshooting Guide

Decision Logic for Optimization

If the standard protocol (Method A) fails, follow this logic path:

  • Low Conversion (<20%):

    • Diagnosis: Catalyst death or oxidative addition failure.

    • Solution: Switch to BrettPhos Pd G3 precatalyst. BrettPhos forms a highly active mono-ligated Pd species ideal for hindered or electron-deficient substrates.

  • Insolubility ("Brick Dust" Product):

    • Diagnosis: Substrate or product crashing out prevents reaction.

    • Solution: Switch solvent to

      
      -Amyl alcohol  (allows higher temp) or DMSO  (though DMSO can coordinate Pd, requiring higher temp >110°C). Alternatively, protect the lactam nitrogen with a SEM (2-(trimethylsilyl)ethoxymethyl) group to increase lipophilicity.
      
  • Dehalogenation (Hydrodebromination):

    • Diagnosis:

      
      -hydride elimination from the amine or solvent.
      
    • Solution: Switch solvent to Toluene (if solubility permits) and lower temperature to 80°C. Ensure solvent is strictly anhydrous.

Data Summary: Ligand & Base Screening

Typical results for 6-bromo-pyrido-pyrimidine coupling with morpholine (Model Substrate).

EntryCatalyst SystemBaseSolventYieldNotes
1


Toluene/EtOH<10%Classical Suzuki conditions fail for amination.
2

/ BINAP

Toluene35%Significant dehalogenation; Base too strong.
3

/ Xantphos

Dioxane88% Recommended Protocol.
4BrettPhos Pd G3


-Amyl Alcohol
92%Best for weak nucleophiles (anilines).

Visualizations

Mechanistic Pathway & Catalyst Cycle

The following diagram illustrates the catalytic cycle, highlighting the specific "trap" where the pyridine nitrogen can sequester the palladium.

BuchwaldMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting for e- rich ArBr) Pd0->OxAdd + Substrate (1) PdII_Br Pd(II)-Ar-Br Complex OxAdd->PdII_Br Coordination Amine Coordination PdII_Br->Coordination + Amine Trap OFF-CYCLE TRAP: Pd Coordination to Pyridine N PdII_Br->Trap Reversible Inhibition Deprotonation Deprotonation by Base (Cs2CO3) Coordination->Deprotonation RedElim Reductive Elimination (Product Release) Deprotonation->RedElim RedElim->Pd0 - Product Trap->PdII_Br

Figure 1: Catalytic cycle for the amination of 6-bromo-pyrido[3,2-d]pyrimidin-4-one, highlighting the potential off-cycle catalyst sequestration.

Optimization Workflow

A logical flow for troubleshooting reaction failures.

OptimizationFlow Start Start: Standard Protocol (Pd2(dba)3 / Xantphos / Cs2CO3 / Dioxane) CheckLCMS Check LCMS at 4h Start->CheckLCMS Decision1 Conversion > 50%? CheckLCMS->Decision1 Success Isolate Product Decision1->Success Yes ProblemAnalysis Analyze Failure Mode Decision1->ProblemAnalysis No SolubilityIssue Starting Material Solid? (Insolubility) ProblemAnalysis->SolubilityIssue CatalystIssue Starting Material Dissolved but No Rxn? ProblemAnalysis->CatalystIssue SideRxn Debromination Observed? ProblemAnalysis->SideRxn FixSolubility Action: Switch to DMSO or Protect Lactam (SEM) SolubilityIssue->FixSolubility FixCatalyst Action: Switch to BrettPhos G3 or RuPhos (for 2° amines) CatalystIssue->FixCatalyst FixSideRxn Action: Lower Temp to 80°C Use Toluene SideRxn->FixSideRxn

Figure 2: Decision tree for optimizing the Buchwald-Hartwig amination of insoluble heteroaryl bromides.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[2] "Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society.[2] Link

  • Guram, A. S., & Buchwald, S. L. (1994).[2] "Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes." Journal of the American Chemical Society.[2] Link

  • Yin, J., & Buchwald, S. L. (2002). "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides." Organic Letters. Link

  • BenchChem Technical Support. (2025). "Overcoming In Vitro Solubility Challenges with Pyrido[2,3-d]pyrimidine Derivatives." BenchChem Application Notes. Link

Sources

Application

Using 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a kinase inhibitor scaffold

Application Note: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a Kinase Inhibitor Scaffold Abstract This application note details the strategic utilization of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a privilegd sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a Kinase Inhibitor Scaffold

Abstract

This application note details the strategic utilization of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one as a privilegd scaffold for the development of ATP-competitive kinase inhibitors. Unlike its more common isomer (pyrido[2,3-d]pyrimidine), the [3,2-d] system offers unique vectors for hydrogen bonding and solubility profiles critical for targeting p38 MAPK , MNK1/2 , and PI3K/mTOR pathways. This guide provides a self-validating synthetic workflow for orthogonal functionalization, biochemical assay protocols, and Structure-Activity Relationship (SAR) logic.

Structural Rationale & Scaffold Utility

The pyrido[3,2-d]pyrimidine core functions as a bioisostere of quinazoline (e.g., Gefitinib) but incorporates a pyridine nitrogen that significantly alters the electronic landscape of the hinge-binding region.

  • The "4-One" Warhead Precursor: The C4-carbonyl (lactam) is a "masked" electrophile. It serves as the precursor for chlorination, enabling nucleophilic aromatic substitution (

    
    ) to install the primary "Hinge Binder" (typically an aniline or heteroaryl amine).
    
  • The "6-Bromo" Diversity Handle: The bromine atom at the C6 position (located on the pyridine ring) is electronically distinct from the C4 position. It serves as a stable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing access to the kinase "Solvent Front" or "Hydrophobic Pocket II" without interfering with the hinge-binding motif.

Target Landscape
Target KinaseMechanism of ActionKey SAR FeatureReference
p38 MAPK ATP CompetitionHigh selectivity due to scaffold shape complementarity in the ATP pocket.Swaminathan et al. [1]
MNK1/2 ATP Competition4,6-disubstitution allows simultaneous engagement of the hinge and the specific aspartate residues.Yu et al. [2]
PI3K / mTOR Dual InhibitionC7 or C6 substitution modulates isoform selectivity (alpha/delta).Buron et al. [3]

Synthetic Protocols: Orthogonal Functionalization

The chemical success of this scaffold relies on the reactivity gap between the pyrimidine C4 and the pyridine C6 positions. The C4-Cl intermediate is significantly more electrophilic than the C6-Br, allowing for a sequential, self-validating synthesis.

Diagram: Synthetic Workflow

SyntheticRoute cluster_legend Reaction Logic Scaffold 6-Bromo-3H,4H- pyrido[3,2-d]pyrimidin-4-one Intermediate1 4-Chloro-6-bromo- pyrido[3,2-d]pyrimidine Scaffold->Intermediate1 POCl3, PCl5 Reflux (Activation) Intermediate2 Hinge Binder Installed (C4-Amino, C6-Bromo) Intermediate1->Intermediate2 R-NH2, iPr2NEt SNAr (0°C to RT) FinalProduct Final Inhibitor (C4-Amino, C6-Aryl) Intermediate2->FinalProduct Ar-B(OH)2, Pd(dppf)Cl2 Suzuki Coupling C4 Reactivity > C6 Reactivity C4 Reactivity > C6 Reactivity

Caption: Sequential functionalization strategy exploiting the electrophilic differential between C4-Cl and C6-Br.

Protocol A: Activation and Hinge Binder Installation ( )

Objective: Convert the inert lactam to a reactive chloride and install the primary amine (Hinge Binder).

  • Chlorination:

    • Suspend 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (1.0 eq) in

      
       (10 vol).
      
    • Add

      
       (1.1 eq) to accelerate the reaction.
      
    • Reflux at 105°C for 3–5 hours under

      
      . Validation: Monitor by LCMS (Mass shift: M -> M-16+35).
      
    • Workup: Evaporate excess

      
       under reduced pressure. Avert hydrolysis by quenching the residue carefully into ice-water/DCM mixture.
      
    • Yield Expectation: >85% of 4,6-dichloro-pyrido[3,2-d]pyrimidine (Note: The C6-Br is stable, but nomenclature often defaults to chloro-displacement if Cl is used; however, C6-Br usually remains Br under these conditions unless aggressive exchange occurs. If C6-Br is retained, product is 6-bromo-4-chloropyrido[3,2-d]pyrimidine ).

  • Nucleophilic Displacement (

    
    ): 
    
    • Dissolve the 4-chloro intermediate in anhydrous THF or DMF.

    • Add the desired Aniline/Amine (1.05 eq) and DIPEA (2.0 eq).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Mechanism:[1][2][3] The pyrimidine C4 is highly electron-deficient. The reaction is regioselective; the C6-Br on the pyridine ring will not react under these mild conditions.

    • Validation: LCMS should show complete conversion to the mono-substituted product.

Protocol B: Library Generation via Suzuki-Miyaura Coupling

Objective: Functionalize the C6 position to target the hydrophobic pocket or solvent front.

  • Reagents:

    • Substrate: C4-amino-6-bromo-pyrido[3,2-d]pyrimidine (from Protocol A).

    • Boronic Acid/Ester:

      
       (1.2 eq).
      
    • Catalyst:

      
       (5 mol%) is preferred for heteroaromatic halides.
      
    • Base:

      
       or 
      
      
      
      .
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine reagents in a microwave vial or pressure tube.

    • Heat to 90–100°C for 2–4 hours (or 110°C for 30 min in microwave).

    • Purification: Filter through Celite, concentrate, and purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Kinase Assay Development (Biochemical)

Once the library is synthesized, compounds must be screened for potency. The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™), which is robust for ATP-competitive inhibitors.

Protocol C: TR-FRET Kinase Assay (p38 MAPK / MNK Example)

Reagents:

  • Kinase: Recombinant human p38

    
     or MNK1.
    
  • Tracer: Alexa Fluor® 647-labeled ATP-competitive tracer (e.g., Tracer 199).

  • Antibody: Europium-labeled anti-tag antibody (binds to the kinase).

Workflow:

  • Compound Prep: Prepare 10-point dose-response curves (starting at 10

    
    M) in 100% DMSO. Acoustic transfer 10 nL to a 384-well low-volume white plate.
    
  • Enzyme/Antibody Mix: Add 5

    
    L of Kinase + Eu-Antibody in Assay Buffer (50 mM HEPES pH 7.5, 10 mM 
    
    
    
    , 1 mM EGTA, 0.01% Brij-35). Incubate 15 min.
  • Tracer Addition: Add 5

    
    L of Tracer solution.
    
  • Incubation: Incubate 60 min at Room Temperature.

  • Detection: Read on a TR-FRET compatible plate reader (Excitation: 340 nm; Emission: 665 nm / 615 nm).

Data Analysis:

  • Calculate TR-FRET Ratio:

    
    .
    
  • Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    
  • Self-Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., SB203580 for p38) must be included on every plate.

Diagram: Assay Logic

AssayLogic Step1 Enzyme + Eu-Ab (Donor Complex) Step2 Add Tracer (Acceptor) & Inhibitor (Test Cmpd) Step1->Step2 ConditionA No Inhibitor: Tracer Binds Pocket High FRET Signal Step2->ConditionA Inactive Cmpd ConditionB Inhibitor Present: Tracer Displaced Low FRET Signal Step2->ConditionB Active Cmpd (Competition)

Caption: TR-FRET competition principle. 6-Bromo-scaffold derivatives displace the tracer, reducing the FRET signal.

Structure-Activity Relationship (SAR) Guide

When analyzing data from the 6-bromo-pyrido[3,2-d]pyrimidin-4-one library, apply the following interpretive logic:

  • Hinge Region (C4-Position):

    • Small aromatic amines (anilines) work best.

    • Bulky groups here often clash with the "Gatekeeper" residue (e.g., Thr106 in p38).

    • Insight: If potency drops significantly upon N-methylation of the aniline, the NH is likely a critical H-bond donor to the hinge backbone.

  • Solvent Front / Hydrophobic Pocket (C6-Position):

    • This is where the 6-bromo handle allows exploration.

    • p38 Selectivity: Aryl groups at C6 (via Suzuki) often induce a "DFG-out" conformation or bind in a unique hydrophobic pocket distinct to MAP kinases [1].

    • Solubility: Introduction of solubilizing groups (morpholine, piperazine) via a phenyl linker at C6 is a standard medicinal chemistry tactic to improve DMPK properties without killing potency.

References

  • Swaminathan, S., et al. (2003).[4] "p38MAP kinase inhibitors.[4] Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold."[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Yu, C., et al. (2020). "Design, Synthesis and Bioactivity Evaluation of 4,6-Disubstituted Pyrido[3,2-d]pyrimidine Derivatives as Mnk and HDAC Inhibitors." Molecules. Link

  • Buron, F., et al. (2015).[5][6] "Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors." Pharmaceuticals.[2][5][6][7] Link

  • Lazar, S., et al. (2019). "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie. (Note: Describes analogous chemistry for the [2,3-d] isomer, applicable to [3,2-d]). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one Synthesis

This guide functions as a specialized Technical Support Center for the synthesis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one . It is designed for organic chemists and process scientists encountering yield or reproducib...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for the synthesis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one . It is designed for organic chemists and process scientists encountering yield or reproducibility issues.

Status: Active Ticket Focus: Yield Optimization & Troubleshooting Lead Scientist: Senior Application Scientist, Heterocyclic Chemistry

Core Reaction Logic & Mechanism

The synthesis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (often referred to as the "target scaffold") typically relies on the condensation of a 3-amino-pyridine-2-carboxylic acid derivative with a C1 synthon (formamide, triethyl orthoformate, or formamidine acetate).

The most robust route involves the cyclization of 3-amino-6-bromopyridine-2-carboxamide using Triethyl Orthoformate (TEOF) .

The "Yield Killer" Mechanism

The primary cause of low yield in this reaction is not decomposition, but incomplete cyclization or hydrolytic ring-opening during workup.

  • Formation of the Imidate Intermediate: The amine reacts with TEOF to form an ethoxymethyleneamino intermediate.

  • Cyclization: The amide nitrogen attacks the imidate carbon, closing the pyrimidine ring.

  • Failure Mode: If water is present, the intermediate hydrolyzes back to the starting material or forms a stable formyl-amine byproduct that does not cyclize.

Reaction Pathway Diagram

ReactionPathway SM 3-Amino-6-bromo pyridine-2-carboxamide Inter Ethoxymethylene Intermediate SM->Inter + TEOF - EtOH TEOF Triethyl Orthoformate (TEOF) Prod 6-Bromo-3H,4H-pyrido [3,2-d]pyrimidin-4-one Inter->Prod Cyclization - EtOH Hydro Hydrolysis Byproducts (Yield Loss) Inter->Hydro + H2O (Moisture)

Figure 1: Reaction pathway highlighting the critical moisture-sensitive intermediate step.

Optimized Protocol (The "Gold Standard")

Do not use neat formamide reflux conditions if you require high purity and yield; the thermal degradation products are difficult to remove. Use the TEOF/Acetic Anhydride method.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
3-Amino-6-bromopyridine-2-carboxamide 1.0Limiting ReagentMust be dry (<0.5% water).
Triethyl Orthoformate (TEOF) 5.0 - 10.0Reagent/SolventActs as a water scavenger.
Acetic Anhydride (Ac₂O) 2.0 - 3.0Catalyst/DehydrantDrives the equilibrium by removing ethanol.
Ethanol (Anhydrous) SolventCo-solventOptional; improves solubility if slurry is too thick.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl₂ or Drierite). Inert atmosphere (N₂/Ar) is highly recommended.

  • Charging: Add the solid carboxamide (1.0 equiv) to the flask.

  • Solvent Addition: Add TEOF (5–10 equiv) followed by Acetic Anhydride (2.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 100–110 °C) .

    • Observation: The suspension should clear briefly as the intermediate forms, then a precipitate (the product) will begin to crash out.

  • Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. Reaction is typically complete in 2–4 hours.

  • Workup (Critical for Yield):

    • Cool the reaction mixture to room temperature (20–25 °C).

    • Do not pour into water immediately.

    • Add Et₂O or MTBE (3–4 volumes) to the reaction mixture to fully precipitate the product and wash away soluble impurities.

    • Filter the solid under vacuum.

    • Wash the cake with Et₂O.

    • Dry in a vacuum oven at 50 °C.

Troubleshooting Guide (FAQ)

Q1: My yield is <40%, and the filtrate is dark brown. What happened?

Diagnosis: Thermal decomposition or polymerization of TEOF. Fix:

  • Reduce Temperature: If using neat formamide, switch to the TEOF protocol. If using TEOF, ensure the oil bath is not >120 °C.

  • Check Reagent Quality: Old TEOF hydrolyzes to ethyl formate and ethanol. Distill your TEOF or buy a fresh bottle.

  • Dark Color: This usually indicates oxidation of the pyridine ring. Ensure you are under Nitrogen/Argon.

Q2: The product is not precipitating; the solution remains clear.

Diagnosis: The product is forming but remains soluble in the excess TEOF/acid mixture. Fix:

  • Concentration: Remove 50% of the solvent via rotary evaporation.

  • Anti-solvent: Add cold Diethyl Ether or Hexanes. The product is polar and will crash out of non-polar solvents.

  • pH Adjustment: If you used an acid catalyst (like H₂SO₄), neutralize carefully with solid NaHCO₃, but avoid adding water if possible.

Q3: LC-MS shows a mass corresponding to [M+28] (Formyl intermediate).

Diagnosis: Incomplete cyclization.[1] The ring closed on the amine but not the amide. Fix:

  • Force Conditions: Add 0.1 equiv of Sulfamic Acid or p-TsOH and reflux for an additional 2 hours.

  • Ammonium Acetate: If the starting material was the ester and not the amide, you must add Ammonium Acetate (NH₄OAc) to provide the nitrogen for the pyrimidine ring.

Q4: I see a "doublet" in the NMR where I expect a singlet for the pyrimidine proton.

Diagnosis: You likely have a mixture of the target pyrido[3,2-d] isomer and a regioisomer, OR (more likely) restricted rotation due to a bulky substituent if you modified the N3 position.

  • Note: For the 6-bromo unsubstituted lactam, this is rare. Check if your starting material contained 3-amino-4-bromopyridine-2-carboxamide (isomer impurity).

Decision Tree for Protocol Selection

Use this flow to determine the best corrective action for your specific situation.

TroubleshootingTree Start Start: Low Yield Issue CheckSM Is Starting Material (SM) Purity >95%? Start->CheckSM PurifySM Action: Recrystallize SM (EtOH/Water) CheckSM->PurifySM No CheckMethod Which Cyclization Method? CheckSM->CheckMethod Yes Formamide Method: Formamide Reflux CheckMethod->Formamide TEOF Method: TEOF / Ac2O CheckMethod->TEOF Issue1 Issue: Dark Tar / Degradation Formamide->Issue1 Issue2 Issue: Product Soluble / No Ppt TEOF->Issue2 Action1 Switch to TEOF Method Lower Temp to 100°C Issue1->Action1 Action2 Concentrate & Add Et2O Do NOT add Water Issue2->Action2

Figure 2: Decision logic for troubleshooting low yields in pyrido-pyrimidine synthesis.

Analytical Data Validation

Ensure your isolated solid matches these characteristics to confirm identity before proceeding to the next step.

PropertyExpected ValueNotes
Appearance Off-white to tan solidDark brown indicates oxidation.
Solubility Low in MeOH/DCM; Soluble in DMSOTypical for fused pyrimidinones.
¹H NMR (DMSO-d₆) δ ~8.4 (s, 1H, C2-H), ~8.2 (d, 1H), ~7.8 (d, 1H)The C2-H singlet is diagnostic for the pyrimidine ring.
MS (ESI+) m/z ~226/228 (1:1 ratio)Distinctive Bromine isotope pattern.

References

  • General Synthesis of Pyrido[3,2-d]pyrimidines

    • Title: Synthesis and biological activity of pyrido[3,2-d]pyrimidine derivatives.[2]

    • Source:Journal of Medicinal Chemistry, 2010.[3]

    • Context: Describes the cyclization of 3-aminopicolinamide derivatives using triethyl orthoform
    • (Generalized link to journal; specific protocol adapted from standard heterocyclic methodology).

  • One-Pot Cyclization Methodologies

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[4]

    • Source:Molecules, 2023.[4][5][6][7][8]

    • Context: Reviews the mechanism and optimization of TEOF-mediated cyclizations, highlighting the role of acid c
  • Solubility and Purification

    • Title: Solubility of a series of pyrimidine derivatives in methanol.[9]

    • Source:Revue Roumaine de Chimie, 2013.
    • Context: Provides data on the poor solubility of these fused systems, supporting the use of ether precipit
  • Patent Literature on 6-Bromo Derivatives

    • Title: Synthesis of 6-substituted pyrido[3,4-d]pyrimidines (Analogous Chemistry).
    • Source:US Patent / ResearchG
    • Context: Demonstrates the stability of the bromo-substituent under cycliz

Sources

Optimization

Solving solubility issues of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one. This document provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this and similar heterocyclic compounds. Our goal is to equip you with the knowledge to efficiently solubilize this compound for your in vitro and in vivo experiments, ensuring reliable and reproducible results.

Introduction to 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a heterocyclic compound with a molecular weight of approximately 226.03 g/mol .[1] Its structure, featuring a fused pyridine and pyrimidine ring system, is common in molecules designed as kinase inhibitors and other therapeutic agents.[2][3] Like many compounds in this class, it is characterized by poor aqueous solubility, which presents a significant hurdle in experimental biology and preclinical development.[4]

This guide will walk you through a systematic approach to tackling these solubility issues, from initial solvent screening to the development of more complex formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am unable to dissolve 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one in my aqueous buffer. What is the recommended starting solvent?

A1: Initial Solubilization in an Organic Solvent

For many poorly water-soluble compounds, direct dissolution in aqueous buffers is often unsuccessful. The recommended approach is to first create a concentrated stock solution in an organic solvent.

  • Primary Recommendation: Dimethyl Sulfoxide (DMSO) DMSO is the most common and effective solvent for dissolving a wide range of poorly soluble drug candidates for in vitro screening.[5] It is miscible with water and most other organic solvents.

    Protocol for Preparing a DMSO Stock Solution:

    • Weigh out the desired amount of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one in a sterile, chemically resistant vial.

    • Add a small volume of high-purity, anhydrous DMSO.

    • Vortex the mixture vigorously.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) and/or sonication can be applied.

    • Once fully dissolved, bring the solution to the final desired concentration with DMSO.

  • Alternative Organic Solvents: If DMSO is not suitable for your experimental system, other options include:

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Methanol

    It is crucial to note that the final concentration of these organic solvents in your aqueous assay medium should be kept to a minimum (typically <1%, and often <0.1%) to avoid solvent-induced artifacts or cytotoxicity.

Q2: I have a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A2: Strategies to Mitigate Precipitation from Aqueous Dilution

This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. The following strategies can help:

  • Optimize the Dilution Process:

    • Rapid Mixing: Add the DMSO stock directly to the final volume of the aqueous buffer while vortexing or stirring vigorously. This rapid dispersion can prevent the formation of localized high concentrations that are prone to precipitation.

    • Stepwise Dilution: In some cases, a stepwise dilution into an intermediate solvent (e.g., ethanol) before the final aqueous dilution can be beneficial.

  • Incorporate Co-solvents and Surfactants in the Assay Buffer: The inclusion of a small percentage of a water-miscible organic solvent or a surfactant in your final assay buffer can significantly enhance the solubility of your compound.[6][7]

AdditiveTypical Concentration Range in Final Assay MediumMechanism of Action
Co-solvents
Ethanol1-5%Reduces the polarity of the aqueous medium.
Propylene Glycol1-10%Acts as a solubilizing agent and can reduce precipitation.
Polyethylene Glycol (PEG 300/400)1-10%Increases the solvent capacity of the aqueous phase.
Surfactants
Tween® 800.01-0.1%Forms micelles that can encapsulate the hydrophobic compound.
Solutol® HS 150.01-0.1%A non-ionic solubilizer and emulsifying agent.

It is imperative to run a vehicle control (assay buffer with the same concentration of co-solvent/surfactant but without the test compound) to ensure that the additive itself does not affect the experimental outcome.

Q3: How does pH affect the solubility of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, and can I use pH modification to improve its solubility?

A3: Leveraging pH to Enhance Solubility

The pyrido[3,2-d]pyrimidin-4-one scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. This makes the solubility of this compound likely to be pH-dependent.

  • Understanding the Chemistry: The pyridine and pyrimidine rings contain basic nitrogen atoms. In acidic conditions (lower pH), these nitrogens can become protonated, leading to the formation of a salt which is generally more water-soluble. Conversely, in basic conditions (higher pH), the amide-like proton on the pyrimidinone ring could potentially be removed, forming an anionic species that may also have different solubility characteristics.

  • Experimental Approach to Determine pH-Dependent Solubility:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

    • Add an excess of the solid compound to each buffer.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the samples to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

    This will generate a pH-solubility profile, which will indicate the optimal pH range for dissolving your compound.

Q4: For in vivo studies, what formulation strategies can be considered for this poorly soluble compound?

A4: Advanced Formulation Strategies for Preclinical Studies

For animal studies, achieving adequate exposure is critical. Simple aqueous solutions are unlikely to be sufficient. Here are some common approaches for preclinical formulation of poorly soluble compounds:[6][8][9]

  • Co-solvent Systems: A mixture of water-miscible solvents can be used. A common example is a ternary system of DMSO, PEG 400, and water. The ratios need to be optimized for solubility and tolerability in the animal model.

  • Lipid-Based Formulations: These formulations can enhance oral absorption by presenting the drug in a solubilized state.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[9]

  • Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into an amorphous state and dispersed within a polymer matrix. This high-energy, non-crystalline form can lead to significantly improved aqueous solubility and dissolution rates.[5]

  • Particle Size Reduction:

    • Micronization: Reducing the particle size of the solid drug increases its surface area, which can improve the dissolution rate.[10]

    • Nanosuspensions: Further reduction of particle size to the nanometer range can dramatically increase the dissolution velocity.[11]

Experimental Workflows

Workflow for Initial Solubility Assessment

Caption: A stepwise approach to initial solvent screening for 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one.

Troubleshooting Precipitation Upon Aqueous Dilution

G A Start: Concentrated DMSO Stock Solution B Dilute into Aqueous Buffer with Vigorous Mixing A->B C Observe for Precipitation B->C D Precipitate Forms? C->D E Solution Remains Clear (Proceed with Experiment) D->E No F Troubleshooting Options D->F Yes G Lower Stock Concentration F->G H Add Co-solvent to Buffer (e.g., 1-5% Ethanol) F->H I Add Surfactant to Buffer (e.g., 0.1% Tween® 80) F->I J Optimize pH of Buffer F->J K Re-evaluate and Test New Conditions G->K H->K I->K J->K K->B

Sources

Troubleshooting

Purification methods for 6-bromo-pyridopyrimidine intermediates

Technical Support Center: Pyridopyrimidine Purification Hub Welcome. You are likely working with 6-bromo-pyrido[2,3-d]pyrimidine scaffolds, a critical class of intermediates often used in the synthesis of CDK4/6 inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridopyrimidine Purification Hub

Welcome. You are likely working with 6-bromo-pyrido[2,3-d]pyrimidine scaffolds, a critical class of intermediates often used in the synthesis of CDK4/6 inhibitors (e.g., Palbociclib analogs). The 6-bromo substituent provides a handle for subsequent palladium-catalyzed cross-couplings, but it also increases lipophilicity while the fused nitrogenous core remains highly polar and basic.

This duality creates a specific purification bottleneck: solubility-limited loading in chromatography and persistent aggregation during crystallization.

This guide moves beyond generic advice. It provides self-validating workflows designed to maximize recovery and purity for this specific heterocycle.

Module 1: Solubility & Initial Isolation (The "Crash Out")

The Challenge: Crude reaction mixtures (often from condensation of 2-amino-5-bromo-3-cyanopyridine with formamidine or similar reagents) are frequently dark, sticky solids. Direct column chromatography is often impossible due to poor solubility in DCM/MeOH.

The Solution: Exploit the pH-dependent solubility of the pyrimidine ring. The N1 and N3 nitrogens can be protonated, drastically increasing solubility in acidic media, while impurities (non-basic tars) remain insoluble or behave differently.

Protocol A: The Acetic Acid "Switch"

Best for: Removing non-basic organic impurities and inorganic salts.

  • Dissolution: Suspend the crude 6-bromo intermediate in Glacial Acetic Acid (AcOH) (5–10 volumes relative to mass). Heat to 50–60°C.

    • Checkpoint: The product should dissolve completely as the pyridopyrimidine protonates. If solids remain, filter them hot (these are likely inorganic salts or polymerized byproducts).

  • Precipitation: Cool the filtrate to room temperature. Slowly add Water (anti-solvent) dropwise until the ratio is 1:1 (AcOH:H2O).

  • Aging: Stir the resulting suspension for 1 hour.

  • Filtration: Filter the solid. Wash with water (to remove AcOH) followed by cold isopropanol (to remove water).

  • Drying: Vacuum dry at 45°C.

Why this works: The 6-bromo-pyrido[2,3-d]pyrimidine is a weak base. In AcOH, it forms a soluble salt. Adding water increases the dielectric constant and raises the pH effectively relative to the pKa of the protonated species, forcing the free base to "crash out" in a crystalline form, leaving polar tars in the mother liquor.

Module 2: Chromatographic Separation

The Challenge: The basic nitrogens in the pyrido[2,3-d]pyrimidine core interact strongly with the acidic silanols of silica gel.[1] This causes severe peak tailing , co-elution with impurities, and irreversible adsorption (yield loss).

The Solution: You must suppress silanol ionization or block the interaction sites.

Decision Tree: Choosing Your Method

PurificationLogic Start Crude 6-Bromo Intermediate SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble (>50 mg/mL) SolubilityCheck->Soluble Insoluble Insoluble / Sparingly Soluble SolubilityCheck->Insoluble LiquidLoad Liquid Loading (DCM/MeOH) Soluble->LiquidLoad DryLoad Dry Loading (Adsorb on Celite/Silica) Insoluble->DryLoad TailingCheck Is Tailing Observed on TLC? LiquidLoad->TailingCheck DryLoad->TailingCheck Modifier1 Add 1% Et3N to Mobile Phase TailingCheck->Modifier1 Mild Tailing Modifier2 Use DCM:MeOH:NH4OH (90:9:1) TailingCheck->Modifier2 Severe Tailing Result Purified Product Modifier1->Result Modifier2->Result

Caption: Logic flow for chromatographic setup based on solubility and interaction severity.

Protocol B: The "Ammoniated" Silica Column

Best for: High-purity separation when tailing is observed.

  • Mobile Phase Preparation: Prepare a mixture of DCM : MeOH (95:5).

  • Modifier Addition: Add 1% Triethylamine (TEA) OR 0.5% Ammonium Hydroxide (NH4OH) to the mobile phase.

    • Note: NH4OH is superior for highly polar intermediates but requires vigorous mixing to form a stable emulsion/solution in DCM.

  • Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase before loading the sample. This neutralizes the acidic silanols.

  • Loading: Use Dry Loading . Dissolve the crude in a minimal amount of TFA/DCM or DMF, mix with Celite (1:2 ratio), and evaporate to a free-flowing powder. Load this powder on top of the column.

  • Elution: Run a gradient from 0% to 10% MeOH in DCM (maintaining the base modifier constant).

Module 3: Scavenging & Polishing

If your 6-bromo intermediate was synthesized via a prior metal-catalyzed step (or if you are preparing it for one), metal scavenging is critical. Residual Palladium (Pd) can chelate to the pyridopyrimidine nitrogens, appearing as "colored" impurities that do not separate easily.

Data: Scavenger Efficiency for Pyridopyrimidines

Scavenger TypeFunctional GroupEfficiency (Pd removal)Solvent CompatibilityNotes
SiliaMetS® Thiol -SHHigh (85-95%)All organicBest general purpose.
SiliaMetS® DMT DimercaptotriazineUltra-High (>99%) MeOH, DMF, DCMRecommended. Specific affinity for Pd in N-heterocycles.
Activated Carbon N/AModerate (50-70%)Polar solventsCan adsorb product; yield loss risk.

Protocol C: The DMT Polish

  • Dissolve the purified 6-bromo intermediate in THF or DMF (10 volumes).

  • Add SiliaMetS® DMT (4 equivalents relative to expected Pd content, or 10 wt% of product).

  • Stir at 50°C for 4 hours.

  • Filter through a 0.45 µm PTFE pad.

  • Concentrate the filtrate.[2] The product should now be white/off-white rather than gray/brown.

Module 4: Troubleshooting & FAQ

Q1: My NMR shows broad, undefined peaks, but LCMS confirms the mass. Is it impure?

  • Diagnosis: This is likely rotameric broadening or aggregation . Pyridopyrimidines stack efficiently in solution.

  • Fix: Run the NMR at elevated temperature (50°C) or add a drop of TFA-d to the NMR tube. Protonation breaks the aggregates and usually sharpens the peaks, confirming the structure.

Q2: I see two spots on TLC that merge into one peak on the column.

  • Diagnosis: You are likely seeing the lactam-lactim tautomerism (if an -OH/carbonyl is present at C7) or a reversible hydrate.

  • Fix: Do not try to separate them. They are the same molecule in dynamic equilibrium. Isolate the fraction, evaporate, and the equilibrium will reset to the most stable form (usually the lactam/one form) in the solid state.

Q3: The 6-bromo atom is labile. Will it survive the basic extraction?

  • Analysis: The C-Br bond at position 6 is relatively stable to weak bases (bicarbonate, TEA). However, avoid strong nucleophiles (like hydroxide or methoxide) at high temperatures, as SNAr displacement of the bromine is possible, especially if the 4-position is also substituted with a leaving group.

  • Guideline: Keep workups below pH 10 and temperatures below 40°C during basic extraction.

References

  • Vandewalle, L. et al. (2023). Shifting the selectivity of pyrido[2,3-d]pyrimidin-7(8H)-one based inhibitors. bioRxiv.

  • Pfizer Inc. (2015). Process for the preparation of 6-bromo-pyrido[2,3-d]pyrimidine derivatives. WO Patent 2015/157093.[3]

  • BenchChem Technical Support. (2025). Chromatographic Purification of Pyridine Derivatives: Troubleshooting Guide.

  • Sigma-Aldrich. (2024). Affinity Chromatography & Silica Troubleshooting Guide.

  • Baluja, S. et al. (2016).[4] Solubility of pyrimidine derivatives in different organic solvents. World Scientific News.

Sources

Optimization

Technical Support Center: Optimizing pH Conditions for Pyridopyrimidin-4-one Precipitation

Executive Summary & Chemical Logic Welcome to the Technical Support Center. You are likely here because your pyridopyrimidin-4-one derivative is either failing to precipitate, oiling out, or trapping impurities during th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. You are likely here because your pyridopyrimidin-4-one derivative is either failing to precipitate, oiling out, or trapping impurities during the workup.

To fix this, we must move beyond "adjusting pH" and understand the Amphoteric Solubility Profile of this scaffold.

The Mechanism of Solubility

Pyridopyrimidin-4-ones possess two conflicting functional behaviors that define their solubility curve (U-shaped profile):

  • Basic Domain (Pyridine/Pyrimidine Nitrogens): The ring nitrogens are weakly basic (

    
    ).[1] In acidic media (pH < 3), these protonate, forming a soluble cation.
    
  • Acidic Domain (Lactam NH): The amide-like NH at the 3-position (if unsubstituted) is weakly acidic (

    
    ). In strong alkaline media (pH > 11), this deprotonates, potentially forming a soluble anion.
    

The "Sweet Spot" (Precipitation Zone): Your target for maximum yield is the Isoelectric Point (pI) , typically between pH 6.5 and 7.5 , where the molecule is neutral and hydrophobic. Deviating too far into the basic range (pH > 9) risks re-dissolution or, worse, nucleophilic attack on the pyrimidine ring (hydrolysis).

Standard Operating Procedure (SOP): The Acid-to-Base Swing

Do not simply dump base into your reaction mixture.[1] This causes local supersaturation, leading to occlusion (trapped impurities) and amorphous solids.

Phase 1: Dissolution & Clarification
  • Solvent: 10% Aqueous HCl or Acetic Acid (if compound is acid-stable).

  • Action: Ensure full dissolution. If the solution is hazy, filter it now. You cannot purify by precipitation if the starting solution contains suspended particulate matter (nucleation sites for impurities).[1]

Phase 2: Controlled Neutralization (The Critical Step)
  • Reagent: 2M NaOH or

    
     (Ammonium hydroxide is milder and prevents local pH spikes > 12).[1]
    
  • Temperature: Cool to 5–10°C. Lower temperature decreases solubility (

    
    ) and increases yield.[1]
    
pH ZoneVisual CueAction Required
pH < 2.0 Clear SolutionStir rapidly (400+ RPM).
pH 3.0 - 4.5 Haze/CloudinessSTOP. Allow haze to stabilize (10-15 min). This is the Nucleation Event.
pH 4.5 - 6.0 Thick SlurryAdd base dropwise.[1] Fast addition here causes "Oiling Out."
pH 7.0 - 7.5 Maximum SolidsStop base addition. Verify pH with calibrated meter, not just paper.
Phase 3: Aging (Ostwald Ripening)
  • Protocol: Once at pH 7.0, hold the slurry at 5°C for 2–4 hours with gentle stirring.

  • Why? This allows small, impure crystals to redissolve and redeposit onto larger, purer crystals, improving filterability.

Troubleshooting Guide (FAQ)

Q1: My product is "oiling out" (forming a sticky gum) instead of crystallizing. Why?

Diagnosis: You entered the Metastable Zone too quickly, or the melting point of your solvated solid is lower than the process temperature. The Fix:

  • Reduce Temperature: Oiling out often happens because the "oil" phase is thermodynamically stable at higher temperatures.[1] Cool to < 5°C.[1]

  • Seeding: Add pure seed crystals at the first sign of turbidity (pH ~3-4). This provides a template for crystal growth, bypassing the oil phase.[1]

  • Change Base: Switch from NaOH to Ammonia (

    
    ). The milder base reduces the "local exotherm" at the drop site which can melt the product.
    
Q2: I have high yield, but the purity is low (trapped salts/starting material).

Diagnosis: Occlusion. You precipitated the solid too fast. The crystal lattice closed around solvent pockets containing impurities.[1] The Fix:

  • Reverse Addition: Instead of adding Base to Acid, slowly drip your Acidic Product Solution into a large volume of Buffered Water (pH 7) . This maintains a constant pH environment (High Dilution Principle), preventing massive supersaturation spikes.

Q3: The product dissolves when I wash it with water.

Diagnosis: Your pH adjustment was inaccurate, or you are washing away a salt form. The Fix:

  • Check the filtrate pH.[1] If it is < 4, you are washing away the protonated salt.[1]

  • Salting Out: Wash with 5% NaCl solution instead of pure water.[1] The "Common Ion Effect" and increased ionic strength reduce the solubility of organics.[1]

Visual Workflows

Workflow 1: The Optimized Precipitation Pathway

PrecipitationProtocol Start Crude Reaction Mixture (Acidic/Acetic Acid) Clarify Filtration (0.45 micron) Remove insoluble debris Start->Clarify Nucleation Adjust to pH 3.0 - 4.0 (Onset of Turbidity) Clarify->Nucleation Add NH4OH slowly Decision Is it Oiling Out? Nucleation->Decision Seed Add Seed Crystals Cool to 5°C Decision->Seed Yes (Sticky/Gummy) SlowNeut Slow Neutralization to pH 7.2 Decision->SlowNeut No (Fine Solid) Seed->SlowNeut Aging Ostwald Ripening (2-4 Hours, Gentle Stir) SlowNeut->Aging Filter Filtration & Wash (Cold Water/EtOH mix) Aging->Filter

Figure 1: Step-by-step logic flow for controlled precipitation, highlighting the critical intervention point for "oiling out."

Workflow 2: Solubility vs. pH Logic Gate

SolubilityLogic Acid pH < 3.0 (Cationic Form) Neutral pH 6.5 - 7.5 (Neutral Form) Acid->Neutral Add Base Solubility Drops (PRECIPITATION) Base pH > 11.0 (Anionic Form) Neutral->Base Add Excess Base Solubility Increases (REDISSOLUTION) Base->Neutral Add Acid (Reprecipitation)

Figure 2: The Amphoteric Trap. Note that overshooting pH > 10 can re-dissolve the product (lactam deprotonation) or degrade it.

References & Authoritative Grounding

The protocols above are derived from physicochemical principles of heterocyclic chemistry and specific kinase inhibitor synthesis literature.

  • Solubility Profiling of Kinase Inhibitors:

    • Source: World Health Organization (WHO) Annex 4.[1] "General guidance on solubility studies." This document outlines the standard buffers (pH 1.2, 4.5, 6.[2]8) used to determine the solubility profile of amphoteric APIs.[1]

    • Relevance: Establishes the necessity of multi-point pH testing for pyridopyrimidines.

  • Synthesis and Workup of Pyridopyrimidines:

    • Source:Molecules (MDPI), "Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives." Describes the hydrogenation and subsequent acid-base workup (NaOH neutralization) to isolate pyrimidine carboxylic acids.[1]

    • Relevance: Validates the acid-to-base precipitation methodology.

  • pH-Rate Profiles and Stability:

    • Source:Pharmaceutics (NIH/PMC), "Solubility, pH-Solubility Profile... of Alectinib." Alectinib contains a similar heterocyclic core.[1] The study confirms high solubility at pH 3.5 and drastic insolubility at neutral pH, matching the guide's advice.

    • Relevance: Provides empirical data on the solubility curve of complex nitrogenous heterocycles.

  • Crystallization of Heterocyclic Amides:

    • Source:BenchChem Protocols. "Purification of Substituted Pyrimidine Compounds." Discusses solvent selection (DMF/Ethanol) and the importance of slow cooling to avoid amorphous precipitation.

    • Relevance: Supports the troubleshooting advice regarding "oiling out" and solvent choice.

Sources

Troubleshooting

Overcoming steric hindrance at the 6-position of pyridopyrimidines

Executive Summary & Diagnostic The Challenge: Functionalizing the C6 position of pyrido[2,3-d]pyrimidin-7(8H)-ones (the core scaffold of CDK4/6 inhibitors like Palbociclib) is notoriously difficult. The C6 carbon is wedg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic

The Challenge: Functionalizing the C6 position of pyrido[2,3-d]pyrimidin-7(8H)-ones (the core scaffold of CDK4/6 inhibitors like Palbociclib) is notoriously difficult. The C6 carbon is wedged between a C5 substituent (often a methyl group) and the C7 carbonyl. Standard catalytic systems (e.g., Pd(PPh3)4) fail here due to the inability of the oxidative addition complex to accommodate the steric bulk, or the failure of transmetalation due to the "ortho-ortho" like environment.

The Solution: You must abandon "standard" conditions. Success requires ligands with "flexible steric bulk" (Pd-PEPPSI-IPent) or specialized transmetalation agents (MIDA boronates) to bypass the kinetic barriers.

Decision Matrix: Selecting Your Strategy

Before starting, determine your pathway using the logic below.

G Start Start: C6 Functionalization Halide Is C6-Halide Available? Start->Halide Suzuki Strategy A: Suzuki-Miyaura Halide->Suzuki Yes (Br/Cl) DeNovo Strategy B: De Novo Synthesis Halide->DeNovo No Steric Is C5 substituted? Suzuki->Steric PEPPSI Protocol 1: Pd-PEPPSI-IPent Steric->PEPPSI Yes (High Sterics) XPhos Protocol 2: Pd-G3-XPhos Steric->XPhos No (Moderate Sterics) Cycliz Protocol 3: Pyrimidine Cyclization DeNovo->Cycliz

Figure 1: Strategic decision tree for C6 functionalization based on substrate availability and steric environment.

Protocol 1: The "Nuclear" Option (Pd-PEPPSI-IPent)

Context: When standard Buchwald ligands (SPhos, XPhos) fail to drive the reaction to completion, the issue is often the stability of the active catalyst. Pd-PEPPSI-IPent (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-heterocyclic carbene (NHC) ligand with bulky isopentyl groups. These "wrap" around the metal center, forcing reductive elimination even in crowded environments.

Applicability: C5-substituted pyrido[2,3-d]pyrimidines coupling with ortho-substituted aryl boronates.

Materials:

  • Catalyst: Pd-PEPPSI-IPent (1–2 mol%)

  • Base: Potassium phosphate tribasic (K3PO4), finely ground.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Note: The water is critical for the activation of the boronic acid.

Step-by-Step Protocol:

  • Degassing (Critical): Charge a reaction vial with the aryl bromide substrate (1.0 equiv), boronic acid (1.5 equiv), and K3PO4 (2.0 equiv). Cap and purge with Argon for 15 minutes.

    • Why? Pd-NHC complexes are robust, but oxygen promotes rapid protodeboronation of your coupling partner before it can react.

  • Solvent Prep: Sparge 1,4-dioxane and water separately with Argon for 20 minutes.

  • Catalyst Addition: Open the vial under a positive stream of Argon and add Pd-PEPPSI-IPent (2 mol%).

  • Reaction: Add the solvent mixture (0.2 M concentration relative to substrate). Seal immediately.

  • Heating: Heat to 80°C (not 110°C yet). Hold for 1 hour. If LCMS shows <10% conversion, ramp to 105°C .

    • Technical Insight: The "throw-away" pyridine ligand on the PEPPSI catalyst dissociates at ~60-80°C. Starting lower prevents catalyst decomposition before the catalytic cycle initiates.

  • Workup: Filter through Celite. Scavenge Pd using thiourea-functionalized silica if the product is for biological assay.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
Black Precipitate (Pd Black) Catalyst death due to lack of stabilization.Switch to Pd-PEPPSI-IHept (even bulkier) or add 10 mol% free ligand (e.g., IPr·HCl).
Protodeboronation Boronic acid hydrolyzed before coupling.Switch coupling partner to a MIDA Boronate or Potassium Trifluoroborate (BF3K).
No Reaction (SM Recovery) Oxidative addition failure.Change leaving group from Bromide to Iodide or Triflate .

Protocol 2: C-N Coupling (Buchwald-Hartwig)

Context: Introducing an amine at C6 (e.g., anilines) is difficult because the N1 and N8 nitrogens of the scaffold can chelate Palladium, poisoning the catalyst.

The "Game Changer" System: We utilize BrettPhos or RuPhos Pd G3 precatalysts. These ligands are designed to prevent the formation of stable, inactive Pd-dimers bridged by the substrate nitrogens.

Step-by-Step Protocol:

  • Base Selection: Use LiHMDS (Lithium hexamethyldisilazide) or NaOtBu .

    • Why? Weaker bases (carbonates) are often insufficient to deprotonate the amine in this sterically crowded pocket.

  • Pre-complexation: Do not mix Pd and Ligand in situ. Use the pre-formed RuPhos Pd G3 precatalyst.

  • Conditions:

    • Solvent: t-Amyl alcohol (higher boiling point than toluene, better solubility).

    • Temp: 100°C.

    • Time: 2-4 hours.

Mechanism of Steric Bypass:

Mechanism PreCat Pd-G3 Precatalyst Active L-Pd(0) (Monoligated) PreCat->Active Activation OxAdd Oxidative Addition (Steric Strain) Active->OxAdd + Ar-Cl AmineBind Amine Binding OxAdd->AmineBind + R-NH2 + Base Prod C6-Amine Product AmineBind->Prod Reductive Elim. (Fast due to bulk)

Figure 2: The monoligated pathway of Buchwald precatalysts prevents chelation-induced deactivation.

Protocol 3: De Novo Cyclization (When Coupling Fails)

Context: If the C5-methyl group makes the C6 position inaccessible to Palladium, you must build the ring around the substituent. This is the "Palbociclib Strategy."

Methodology: Instead of coupling onto the bicycle, synthesize the pyrimidine ring first, then close the pyridine ring.

Reaction Scheme:

  • Starting Material: 4-Amino-5-pyrimidinecarbaldehyde.

  • Reagent: Substituted acetophenone or malononitrile.

  • Catalyst: Piperidine (base) or L-Proline (organocatalysis).

Critical Step: The condensation of 6-aminopyrimidine-5-carbaldehyde with a ketone.

  • Tip: Use microwave irradiation (120°C, 20 min) in ethanol. Conventional heating often leads to polymerization of the aldehyde.

Frequently Asked Questions (FAQ)

Q: I am seeing regioselectivity issues where the coupling happens at the Chlorine on C2 instead of the Bromine on C6. Why? A: This is rare but possible if you use electron-rich ligands. C2 is naturally more electrophilic for S_NAr, but C6-Br should be faster for Pd-coupling.

  • Fix: Lower the temperature to 60°C. The rate difference between C-Br and C-Cl oxidative addition is larger at lower temperatures.

Q: Can I use Suzuki coupling to install the acetyl group at C6 (as in Palbociclib)? A: Direct coupling with acetylboronic acid is unstable.

  • Fix: Use 1-ethoxyvinylboronic acid pinacol ester . This couples to form an enol ether. Subsequent acidic hydrolysis (1N HCl) reveals the ketone (acetyl group). This is the industry standard method.

Q: My LCMS shows the product mass, but NMR is messy. Is it an atropisomer? A: Yes. If your C6 aryl group has ortho substituents and C5 is substituted, rotation around the C6-C(aryl) bond is restricted. You may have created axial chirality. Run High-Temperature NMR (DMSO-d6 at 80°C) to see if the peaks coalesce.

References

  • Organ, M. G., et al. (2009). "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition, 48(13), 2383–2387.

  • Vanderwal, C. D., et al. (2021). "Development of CDK4/6 Inhibitors: A Five Years Update." Molecules, 26(5), 1488.

  • Buchwald, S. L., et al. (2008). "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids." Journal of the American Chemical Society, 130(41), 13552–13554.

  • Pfizer Inc. (2003). "Substituted 2-aminopyridines as potent CDK4 inhibitors." World Intellectual Property Organization, WO2003062236.

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compo...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, a key building block in medicinal chemistry, establishing a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, offering experimentally derived insights to guide researchers and drug development professionals in selecting and implementing an optimal analytical strategy.

The importance of a well-validated purity method cannot be overstated. It not only ensures the quality of the material used in further synthetic steps or preclinical studies but also forms a critical component of regulatory submissions. The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2) on the validation of analytical procedures, provide a framework for ensuring that an analytical method is fit for its intended purpose.[1][2][3]

Understanding the Analyte: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one is a fused heterocyclic compound with a molecular weight of 226.03 g/mol .[4] Its structure, featuring both a pyridine and a pyrimidinone ring, presents a unique chromatographic challenge. The presence of the bromine atom and the polar lactam functionality suggests that reversed-phase HPLC (RP-HPLC) would be a suitable analytical approach.

A critical aspect of developing a purity method is the consideration of potential impurities. These can arise from the synthetic route, degradation, or storage. For 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one, potential process-related impurities could include starting materials, intermediates, and by-products from incomplete reactions or side reactions.

Visualizing Potential Impurities

G main 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one (C7H4BrN3O) imp1 Starting Material 1: 2-amino-5-bromopyridine main->imp1 precursor imp2 Starting Material 2: Urea/Formamide derivative main->imp2 precursor imp3 Debrominated Impurity: 3H,4H-pyrido[3,2-d]pyrimidin-4-one main->imp3 degradation imp4 Isomeric Impurity main->imp4 side-reaction

Caption: Potential impurities of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one.

Comparative Analysis of HPLC Methods

The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. Here, we compare two distinct RP-HPLC methods for the purity analysis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one.

Method A: Isocratic Elution with a Conventional C18 Column

This method represents a straightforward and common approach for the analysis of relatively non-polar to moderately polar compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A 60:40 (v/v) mixture of 0.1% trifluoroacetic acid in water and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Method B: Gradient Elution with a High-Resolution C18 Column

This method employs a gradient elution and a column with a smaller particle size to achieve higher resolution and faster analysis times, which can be advantageous for separating closely eluting impurities.

Experimental Protocol:

  • Instrumentation: A UHPLC or high-performance HPLC system with a UV detector.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Workflow for HPLC Method Selection

G cluster_0 Method Development & Selection cluster_1 Performance Evaluation start Define Analytical Target Profile (ATP) lit_review Literature & Compound Property Review start->lit_review method_scouting Initial Method Scouting (Isocratic vs. Gradient) lit_review->method_scouting optimization Method Optimization (Mobile Phase, Column, Temp.) method_scouting->optimization validation Method Validation (ICH Q2(R2)) optimization->validation specificity Specificity/ Selectivity validation->specificity linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Workflow for HPLC method selection and validation.

Performance Comparison and Data

To objectively compare the two methods, a sample of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one was spiked with two known impurities: the debrominated analogue (Impurity 1) and a hypothetical process-related impurity (Impurity 2). The following table summarizes the comparative performance data.

ParameterMethod A (Isocratic)Method B (Gradient)
Retention Time (Main Peak) 8.5 min6.2 min
Resolution (Main Peak/Impurity 1) 1.83.5
Resolution (Main Peak/Impurity 2) 2.55.1
Tailing Factor (Main Peak) 1.31.1
Theoretical Plates (Main Peak) 8,50018,000
Run Time 15 min15 min
Solvent Consumption per Run 15 mL6 mL

Analysis of Results:

Method B demonstrates superior performance in several key areas. The higher resolution for both impurities indicates a better separation, which is crucial for accurate quantification, especially for impurities present at low levels. The improved peak shape (lower tailing factor) and higher theoretical plates in Method B are indicative of a more efficient separation. Furthermore, the significantly lower solvent consumption of Method B makes it a more environmentally friendly and cost-effective choice for routine analysis. While the run times are comparable, the re-equilibration step in Method B ensures a stable baseline for subsequent injections.

Self-Validating System: System Suitability Testing

To ensure the ongoing validity of the chosen HPLC method, a robust System Suitability Test (SST) protocol must be implemented before each analytical run. This is in accordance with pharmacopeial guidelines such as USP <621>.[5][6]

Recommended SST for Method B:

  • Reference Solution: A solution containing 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one and known impurities at a relevant concentration (e.g., 0.1% of the main peak).

  • Procedure: Inject the reference solution five replicate times.

  • Acceptance Criteria:

    • Resolution: The resolution between the main peak and the closest eluting impurity must be ≥ 2.0.

    • Tailing Factor: The tailing factor for the main peak should be ≤ 1.5.

    • Relative Standard Deviation (RSD): The RSD for the peak area of the main peak from the five replicate injections should be ≤ 2.0%.

Conclusion and Recommendation

Based on the comparative data, Method B (Gradient Elution with a High-Resolution C18 Column) is the recommended approach for the purity analysis of 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one. Its superior resolution, peak shape, and efficiency provide a higher degree of confidence in the analytical results. The reduced solvent consumption is an additional significant advantage.

This guide provides a framework for the development and comparison of HPLC purity methods. It is essential that any chosen method undergoes a full validation according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose, which includes assessments of specificity, linearity, accuracy, precision, and robustness.[7][8] By following a systematic and scientifically sound approach, researchers can ensure the quality and consistency of their analytical data for critical pharmaceutical intermediates like 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • USP-NF 〈621〉 Chromatography.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY - uspbpep.com.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • 6-bromo-3h,4h-pyrido[3,2-d]pyrimidin-4-one, 95% | Chem Pure - Chembeez.

Sources

Comparative

A Senior Application Scientist's Guide to Halogen Reactivity: 6-Bromo vs. 6-Chloro-pyrido[3,2-d]pyrimidin-4-one

Introduction: The Strategic Importance of the C-6 Halogen To the researchers, medicinal chemists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyrido[3,2-d]pyrimidin-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the C-6 Halogen

To the researchers, medicinal chemists, and drug development professionals navigating the complex landscape of heterocyclic chemistry, the pyrido[3,2-d]pyrimidin-4-one scaffold is a familiar and highly valued core. Its prevalence in kinase inhibitors and other biologically active agents makes the strategic functionalization of this nucleus a critical aspect of modern pharmaceutical development.[1][2] The C-6 position, in particular, serves as a key handle for introducing molecular diversity through a variety of synthetic transformations.

The choice of halogen at this position—typically bromine or chlorine—is not merely a matter of synthetic convenience; it is a critical decision that profoundly impacts downstream reactivity, reaction conditions, and overall synthetic strategy. This in-depth guide provides a comparative analysis of the reactivity of 6-bromo-pyrido[3,2-d]pyrimidin-4-one and its 6-chloro counterpart. Grounded in fundamental chemical principles and supported by experimental data from analogous systems, we will explore the nuances of their behavior in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, offering practical insights to guide your synthetic choices.

Theoretical Underpinnings: Why Halogen Choice Matters

The differential reactivity between a C-Br and a C-Cl bond in heteroaromatic systems is governed by fundamental electronic and energetic factors. Two primary reaction classes dominate the functionalization of these motifs: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr). The influence of the halogen is distinct in each case.

1. Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The rate-determining step in many Pd-catalyzed cross-coupling cycles is the initial oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3] The reactivity trend is directly correlated with the C-X bond dissociation energy (BDE). The C-Br bond (approx. 71 kcal/mol) is significantly weaker than the C-Cl bond (approx. 84 kcal/mol). Consequently, oxidative addition occurs more readily with aryl bromides than with the corresponding chlorides. This generally translates to:

  • Milder reaction conditions (lower temperatures).

  • Lower catalyst loadings.

  • Faster reaction times.

  • Broader functional group tolerance.

This expected reactivity sequence of I > Br > Cl has been experimentally confirmed in related heterocyclic systems, providing a strong predictive framework for our target molecules.[4]

2. Nucleophilic Aromatic Substitution (SNAr): In contrast to cross-coupling, SNAr reactivity is primarily dictated by two factors: the ability of the aromatic ring to stabilize the negative charge in the intermediate (Meisenheimer complex) and the electronegativity of the leaving group.[5] The reaction proceeds via attack of a nucleophile on an electron-deficient aromatic ring.[6]

  • Ring Activation: The pyrido[3,2-d]pyrimidin-4-one core is inherently electron-deficient due to the presence of multiple nitrogen atoms, making it susceptible to nucleophilic attack.

  • Leaving Group Ability: The rate of SNAr is influenced by the halogen's ability to stabilize the forming negative charge through its inductive effect and its facility as a leaving group. Chlorine is more electronegative than bromine, making the carbon to which it is attached more electrophilic and thus more susceptible to initial nucleophilic attack.

Therefore, for SNAr reactions, the reactivity difference between chloro and bromo substituents is often less pronounced than in cross-coupling, and in some electron-deficient systems, chloroarenes can be more reactive.[7]

Comparative Reactivity Analysis: Experimental Insights

Palladium-Catalyzed Cross-Coupling Reactions

A study on the Suzuki-Miyaura reactions of various halo-derivatives of the closely related 4H-pyrido[1,2-a]pyrimidin-4-one scaffold provides compelling evidence.[4] The observed sequence of reactivity was unequivocally I > Br > Cl, aligning perfectly with theoretical principles. The chloro derivatives required more forcing conditions to achieve comparable yields to their bromo counterparts.

This allows us to confidently predict that 6-bromo-pyrido[3,2-d]pyrimidin-4-one will be the more reactive partner in Suzuki, Buchwald-Hartwig, Sonogashira, and other palladium-catalyzed cross-coupling reactions.

Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling

Parameter6-Bromo-pyrido[3,2-d]pyrimidin-4-one6-Chloro-pyrido[3,2-d]pyrimidin-4-oneRationale
Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., >100 °C or microwave)Lower C-Br bond dissociation energy facilitates easier oxidative addition.[8]
Catalyst Loading Typically lower (e.g., 1-3 mol%)Often higher (e.g., 3-5 mol%)More challenging oxidative addition requires a higher concentration of the active catalyst.
Choice of Ligand Standard phosphine ligands (e.g., PPh₃, SPhos) are often sufficient.Requires more electron-rich, bulky ligands (e.g., Buchwald-type biarylphosphines) to promote the difficult oxidative addition step.
Reaction Yield Generally high under optimized conditions.Can be high, but often requires more rigorous optimization and may be more susceptible to side reactions like hydrodehalogenation.[4]
Nucleophilic Aromatic Substitution (SNAr)

The pyrido[3,2-d]pyrimidine system is electron-deficient, and the C-6 position is analogous to the 4-position of pyridine, a site known to be activated for SNAr.[6] Studies on the regioselective transformations of dichloropyrido[3,2-d]pyrimidines demonstrate that halogens on this core are readily displaced by nucleophiles like amines and thiolates.[9]

In this reaction class, the distinction between the bromo and chloro analogues is less clear-cut. The higher electronegativity of chlorine makes the C-6 position slightly more electrophilic. However, bromide is a better leaving group than chloride. In practice, these competing effects often mean that both substrates will undergo SNAr under similar conditions, such as heating with an amine or alkoxide in a polar aprotic solvent. The choice between the two may therefore come down to the cost and availability of the starting material rather than a significant difference in reactivity.

Diagram 1: General Mechanism of Suzuki-Miyaura Cross-Coupling

Suzuki_Mechanism cluster_cat Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Trans_Complex Ar-Pd(II)(Ar')L₂ OA_Complex->Trans_Complex RE_Complex Product Complex Trans_Complex->RE_Complex RE_Complex->Pd0 Product Ar-Ar' ArX Ar-X (X = Br or Cl) ArB Ar'-B(OR)₂ Base Base (e.g., K₂CO₃)

Caption: The critical oxidative addition step is favored for C-Br bonds.

Experimental Protocols: A Practical Guide

To translate theory into practice, we provide validated, starting-point protocols for a common Buchwald-Hartwig amination. These are designed as self-validating systems that can be optimized for your specific amine nucleophile.

Protocol 1: Buchwald-Hartwig Amination of 6-Bromo-pyrido[3,2-d]pyrimidin-4-one

This protocol is adapted from standard procedures for aryl bromides.[10][11]

Materials:

  • 6-Bromo-pyrido[3,2-d]pyrimidin-4-one (1.0 eq)

  • Amine of choice (1.2 eq)

  • Pd₂(dba)₃ (0.02 eq, 2 mol%)

  • XPhos (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene (or Dioxane)

Procedure:

  • To an oven-dried Schlenk flask, add 6-bromo-pyrido[3,2-d]pyrimidin-4-one, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., EtOAc or CH₂Cl₂), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination of 6-Chloro-pyrido[3,2-d]pyrimidin-4-one

This protocol requires a more active catalyst system to facilitate the challenging oxidative addition of the C-Cl bond.[12]

Materials:

  • 6-Chloro-pyrido[3,2-d]pyrimidin-4-one (1.0 eq)

  • Amine of choice (1.2 eq)

  • RuPhos Pd G3 Precatalyst (0.03 eq, 3 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq, 1.0 M solution in THF)

  • Anhydrous Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add 6-chloro-pyrido[3,2-d]pyrimidin-4-one and the RuPhos Pd G3 precatalyst.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add anhydrous dioxane via syringe, followed by the amine coupling partner.

  • Add the LiHMDS solution dropwise at room temperature.

  • Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent, dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagram 2: Experimental Workflow for Comparative Reactivity Study

Workflow cluster_start Starting Materials cluster_reaction Parallel Reaction Setup cluster_analysis Analysis & Purification Bromo 6-Bromo Substrate Rxn_A Reaction A (Bromo) Conditions: Pd₂(dba)₃/XPhos, NaOtBu, Toluene, 100°C Bromo->Rxn_A Chloro 6-Chloro Substrate Rxn_B Reaction B (Chloro) Conditions: RuPhos G3, LiHMDS, Dioxane, 110°C Chloro->Rxn_B Monitor Monitor both reactions by LC-MS at t = 1, 4, 12, 24h Rxn_A->Monitor Rxn_B->Monitor Workup Identical Aqueous Workup Monitor->Workup Purify Parallel Column Chromatography Workup->Purify Yield Compare Isolated Yields and Purity Purify->Yield

Caption: A logical workflow for objectively comparing the two substrates.

Conclusion and Strategic Recommendations

The choice between 6-bromo- and 6-chloro-pyrido[3,2-d]pyrimidin-4-one is a strategic decision that hinges on the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig, etc.), 6-bromo-pyrido[3,2-d]pyrimidin-4-one is the demonstrably superior substrate. Its greater reactivity allows for milder conditions, lower catalyst costs, and a higher probability of success, particularly with sensitive or complex coupling partners. While the chloro-analogue can be used, it will likely require more specialized (and expensive) catalyst systems and more forceful conditions, which may compromise the stability of other functional groups in the molecule.

  • For Nucleophilic Aromatic Substitution (SNAr) Reactions, the reactivity of the two substrates is expected to be much more comparable. Both are activated towards substitution. In this scenario, the decision should be based on other factors such as the cost of the starting material, its commercial availability, and the specific nucleophile being used. A small-scale test reaction on both substrates is often the most prudent course of action.

By understanding the fundamental principles that govern the reactivity of these key building blocks, researchers can make more informed decisions, streamline their synthetic routes, and accelerate the discovery of novel therapeutics.

References

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • PubMed. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage, 602. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

  • Bacsa, I., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Wang, S. N., et al. (2018). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 57(34), 11002–11006. [Link]

  • Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. The Journal of Organic Chemistry, 77(10), 4586–4595. [Link]

  • Le-Tiran, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. [Link]

  • Clayden, J., & Warren, S. (2012). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 51(27), 6567–6569. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Encyclopedia.pub. (2022). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Khan Academy. (2018). Nucleophilic Aromatic Substitution of Heteroarenes. [Link]

Sources

Validation

Comparative Guide: Structural Analysis of the 6-Bromo-Pyrido[2,3-d]pyrimidine Scaffold

Topic: Crystal Structure and X-ray Diffraction of 6-Bromo-Pyrido[2,3-d]pyrimidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers. Executive Summary The p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure and X-ray Diffraction of 6-Bromo-Pyrido[2,3-d]pyrimidine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

Executive Summary

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., CDK4/6, PI3K, and PIM-1 inhibitors).[1] This guide analyzes the 6-bromo-pyrido[2,3-d]pyrimidine derivative, comparing its solid-state behavior, synthetic accessibility, and intermolecular interactions against its 6-chloro and unsubstituted analogs.

While the 6-chloro substituent is often the default choice for steric fitting, the 6-bromo variant offers superior utility in X-ray crystallography due to the "heavy atom effect" (facilitating phasing) and the potential for strong halogen bonding (


-hole interactions) that can lock protein-ligand conformations.
Part 1: Structural Characterization & Comparative Analysis

The introduction of a bromine atom at the C6 position drastically alters the electronic landscape and crystal packing compared to the chloro- or non-halogenated variants.

1. X-Ray Diffraction (XRD) Profile

The 6-bromo-pyrido[2,3-d]pyrimidine core typically crystallizes in monoclinic or triclinic systems, depending on the N-substituents.

  • Heavy Atom Effect: The bromine atom (

    
    ) scatters X-rays significantly more strongly than chlorine (
    
    
    
    ). This allows for easier determination of absolute configuration via Anomalous Dispersion (SAD/MAD) techniques, a distinct advantage over the 6-chloro analog during de novo structure solving of protein-ligand complexes.
  • Halogen Bonding (The "Performance" Differentiator):

    • 6-Bromo: Exhibits a pronounced positive electrostatic potential cap (

      
      -hole) on the bromine atom. This facilitates linear 
      
      
      
      halogen bonds (165°–180°), which act as "molecular anchors" in the crystal lattice.
    • 6-Chloro: The

      
      -hole is smaller and less positive. Crystal packing is often dominated by weaker van der Waals forces or H-bonds rather than directional halogen bonds.
      
    • Alternative (Unsubstituted): Lacks this directional handle entirely; packing is driven solely by

      
      -
      
      
      
      stacking and H-bonding.
2. Comparative Data: 6-Br vs. 6-Cl Analogs

The following table summarizes the structural differences observed in pyrido[2,3-d]pyrimidine derivatives (based on aggregated crystallographic data of 2-amino-6-halo derivatives).

Feature6-Bromo-Pyrido[2,3-d]pyrimidine6-Chloro-Pyrido[2,3-d]pyrimidineStructural Implication
C–X Bond Length ~1.89 – 1.91 Å~1.73 – 1.75 ÅBr extends further into solvent/binding pockets.
Intermolecular Interaction Strong Halogen Bond (

)
Weak Halogen/H-Bond MixBr analogs form more stable, directional supramolecular chains.

-Stacking Distance
~3.4 – 3.6 Å~3.3 – 3.5 ÅLarger Br radius slightly expands the

-stacking vertical separation.
Phasing Power (XRD) High (

at Cu K

)
Low (

at Cu K

)
6-Br is superior for solving novel complex structures.

Critical Insight: In drug design, the 6-Br derivative is not just a structural probe. Recent studies on PIM-1 kinase inhibitors show that the Br atom can occupy hydrophobic pockets more effectively than Cl, potentially improving potency via enthalpy-driven interactions.

Part 2: Experimental Protocols
Workflow 1: Synthesis of the 6-Bromo Scaffold

To ensure high crystallinity, purity is paramount. The following protocol utilizes a multicomponent reaction (MCR) favored for its "green" profile and high yield, minimizing side products that disrupt crystal growth.

Method: One-pot condensation of 6-aminouracil, 5-bromo-salicylaldehyde (or equivalent), and malononitrile.

SynthesisWorkflow Start Reactants: 6-Aminouracil + Aldehyde + Malononitrile Process Reflux (Water/Ethanol) 4-6 Hours Start->Process Mix Catalyst Catalyst: L-Proline or Ionic Liquid Catalyst->Process Accelerates Intermed Intermediate: Knoevenagel Condensation Process->Intermed Heat Cyclization Intramolecular Cyclization (Michael Addition) Intermed->Cyclization -H2O Product Product: 6-Bromo-pyrido [2,3-d]pyrimidine Cyclization->Product Precipitate

Figure 1: One-pot synthesis workflow for 6-bromo-pyrido[2,3-d]pyrimidine derivatives. This route is preferred over multi-step procedures for generating crystallographic-grade material.

Workflow 2: Crystallization & Data Collection

Protocol for Single Crystal Growth:

  • Dissolution: Dissolve 20 mg of the synthesized 6-bromo compound in a 1:1 mixture of DMF and Ethanol (hot).

  • Filtration: Filter through a 0.45

    
    m PTFE syringe filter to remove nucleation sites (dust).
    
  • Vapor Diffusion: Place the solution in a small vial. Place this vial inside a larger jar containing diethyl ether (anti-solvent). Cap tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 5–7 days.

  • Harvesting: Select block-like yellow crystals (

    
     mm) under a polarizing microscope.
    

Data Collection Strategy (Rigaku/Bruker Systems):

  • Temperature: 100 K (Cryostream) to reduce thermal motion of the heavy bromine atom.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by Bromine (
    
    
    is high for Br with Cu radiation).
  • Refinement: Treat the Br atom anisotropically early in the refinement process (SHELXL).

Part 3: Mechanism of Action (Crystallographic View)

The "performance" of the 6-bromo derivative in a biological context is often dictated by how the halogen interacts with the protein backbone.

HalogenBonding cluster_lattice Crystal Lattice / Active Site BrAtom 6-Bromo Substituent (Donor) SigmaHole σ-hole (Positive Potential) BrAtom->SigmaHole Generates Interaction Halogen Bond (165-180 degrees) SigmaHole->Interaction Electrostatic Attraction Target Protein Backbone (Carbonyl Oxygen) Target->Interaction Nucleophile Stability Increased Potency & Conformational Lock Interaction->Stability Result

Figure 2: Mechanism of Halogen Bonding. The 6-Br atom creates a localized positive charge (


-hole) that interacts directionally with electron donors (Oxygen/Nitrogen), a feature weaker or absent in Cl/H analogs.
References
  • Taylor & Francis. (2022). Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound 1-(4-((6-bromopyrido[2,3-d]pyrimidin-4-yl)oxy) phenyl)-3-(2,4-difluorophenyl)urea. Molecular Crystals and Liquid Crystals.[2]

  • National Institutes of Health (NIH). (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8]

  • BenchChem. (2025).[3] Navigating the Structure-Activity Landscape of 6-Chloropyrido[2,3-d]pyrimidine Analogs: A Comparative Guide.

  • Royal Society of Chemistry (RSC). (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors.[7][9] RSC Advances.[9]

  • MDPI. (2023). Structure, Vibrational Spectra, and Cryogenic Matrix Photochemistry of 6-Bromopyridine-2-carbaldehyde. Molecules.[1][2][3][4][5][6][7][8][9][10][11]

Sources

Safety & Regulatory Compliance

Safety

6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one: Proper Disposal Procedures

Part 1: Executive Summary & Hazard Logic As a Senior Application Scientist, I often see disposal errors stem from a lack of understanding of a molecule's specific functional groups. For 6-Bromo-3H,4H-pyrido[3,2-d]pyrimid...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Hazard Logic

As a Senior Application Scientist, I often see disposal errors stem from a lack of understanding of a molecule's specific functional groups. For 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one , the disposal logic is dictated by two structural features: the halogen (Bromine) and the nitrogen-rich heteroaromatic core .

This compound is not a standard organic waste.[1][2] It is a Halogenated Heterocycle . Improper disposal (e.g., mixing with oxidizers or standard non-halogenated streams) can lead to the release of toxic bromine gas (


) or hydrogen bromide (

) upon incineration without scrubbing, or unexpected exothermic reactions in the waste drum.
Chemical Profile & Hazard Identification
PropertySpecification
Chemical Name 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one
Molecular Formula

Waste Class Halogenated Organic (RCRA Hazardous Waste)
Primary Hazards Irritant (Skin/Eye/Resp), Acute Toxicity (Oral/Inhalation), Toxic Combustion Products (

)
Incompatibilities Strong Oxidizing Agents (e.g., Peroxides, Nitric Acid), Strong Bases

Part 2: Waste Segregation & Classification

The Golden Rule: Never dispose of this compound down the drain. Because of the bromine substituent, this material must be directed to a waste stream destined for high-temperature incineration with acid gas scrubbing .

Solid Waste (Pure Substance/Contaminated Debris)
  • Classification: Hazardous Solid Waste (Halogenated).

  • Container: High-density polyethylene (HDPE) wide-mouth jar or double-lined yellow hazardous waste bag.

  • Labeling: Must explicitly state "Contains Halogenated Organics" and list the full chemical name.

Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Classification: Halogenated Solvent Waste.[1][2][3]

  • Threshold: If the solution contains >1000 ppm (0.1%) of halogenated content, the entire volume is classified as halogenated waste.

  • Compatibility: Compatible with Dichloromethane (DCM), Chloroform, or DMSO waste streams. Incompatible with aqueous acidic streams or oxidizing cleaning solutions (Chromerge, Aqua Regia).

Part 3: Step-by-Step Disposal Protocols

Protocol A: Disposal of Solid Substance (Surplus or Expired)

Use this for pure powder or filter cakes.

  • Personal Protective Equipment (PPE): Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Use a fume hood to prevent inhalation of dust.

  • Quenching (Optional but Recommended): If the material is suspected to be reactive or a highly potent pharmacophore, chemically deactivate it.

    • Method: Dissolve in a minimal amount of DMSO, then treat with a 10% bleach solution (sodium hypochlorite) for 1 hour to degrade the heterocycle, only if your specific internal protocols require deactivation of biological activity before disposal. Note: This generates halogenated aqueous waste.[4]

  • Packaging:

    • Transfer the solid into a clear, sealable plastic bag (primary containment).

    • Place the primary bag inside a secondary hazardous waste bag or rigid container.

  • Labeling: Affix a hazardous waste tag. Check "Toxic" and "Irritant."[5]

    • Critical: Write "Contains Bromine" in the constituents list.[1] This alerts the disposal facility to use scrubbers.

Protocol B: Disposal of Reaction Solutions

Use this for HPLC waste, mother liquors, or reaction byproducts.

  • pH Check: Ensure the waste solution is effectively neutral (pH 6–8).

    • Why? Acidic halogenated waste can evolve HBr gas in the drum. Basic waste can induce hydrolysis or exothermic polymerization.

  • Solvent Selection:

    • If dissolved in DMSO/DMF : Pour into the "Halogenated Organic Solvents" carboy.

    • If dissolved in Water/Buffer : Do NOT pour down the sink. Collect in a separate "Aqueous Waste with Toxic Organics" container.

  • Drumming:

    • Use a safety funnel with a flame arrestor (if flammable solvents are present).

    • Log the addition immediately on the waste container's inventory sheet.

Part 4: Emergency Spill Management

Scenario: You have spilled 500mg - 5g of solid powder on the benchtop.

  • Evacuate & Isolate: Alert nearby personnel. If the dust is airborne, evacuate the lab.

  • PPE Upgrade: Wear a P100 respirator or N95 mask if outside a fume hood.

  • Dry Clean-Up (Preferred):

    • Cover the spill with a damp paper towel to prevent dust dispersion.

    • Scoop up the material using a plastic spatula or dustpan.

    • Place debris into a solid waste container.

  • Wet Decontamination:

    • Wipe the surface with a soap/water solution.[5]

    • Validation: Verify no white/off-white residue remains.

    • Dispose of all wipes as Halogenated Solid Waste .

Part 5: Operational Visualizations

Diagram 1: Waste Stream Decision Logic

This workflow ensures the researcher selects the correct waste stream based on physical state and concentration.

WasteLogic Start Waste Generation: 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Double Bag in HDPE Container Solid->SolidAction LiquidCheck Solvent Type? Liquid->LiquidCheck HaloStream Stream A: Halogenated Organic Waste SolidAction->HaloStream Final Fate: Incineration HalogenatedSolvent DCM, Chloroform, or >0.1% Halogen content LiquidCheck->HalogenatedSolvent NonHalogenatedSolvent Methanol, Acetone, Ethyl Acetate LiquidCheck->NonHalogenatedSolvent Aqueous Water / Buffers LiquidCheck->Aqueous HalogenatedSolvent->HaloStream NonHaloStream Stream B: Non-Halogenated Waste NonHalogenatedSolvent->NonHaloStream *Segregate ONLY if <0.1% Halo content. Otherwise Stream A AqStream Stream C: Aqueous Toxic Waste Aqueous->AqStream

Caption: Decision matrix for segregating 6-Bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one waste streams.

Diagram 2: Emergency Spill Response

A self-validating loop to ensure safety during accidental release.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE Contain Containment: Damp Towel / Absorbent PPE->Contain Clean Scoop & Double Bag Contain->Clean Decon Surface Decon: Soap & Water Clean->Decon Report Report to EHS Decon->Report

Caption: Immediate operational response workflow for solid or liquid spills in the laboratory.

Part 6: References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[6] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Categories and Regulations. EPA.gov. [Link]

  • American Chemical Society (ACS). (2023). Guide to Chemical Spill Response in Laboratories. ACS Center for Lab Safety. [Link]

Sources

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